3-Chloroisoquinoline-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroisoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMGFVSFVMHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561717 | |
| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120285-29-2 | |
| Record name | 3-Chloroisoquinoline-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroisoquinoline-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde
CAS Number: 120285-29-2
This technical guide provides a comprehensive overview of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its synthesis, properties, and applications, particularly in the development of kinase inhibitors.
Chemical Properties and Data
This compound is a heterocyclic compound featuring an isoquinoline core substituted with a chlorine atom at the 3-position and a formyl (carbaldehyde) group at the 4-position.[1] This substitution pattern makes it a valuable scaffold for the synthesis of a variety of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 120285-29-2 |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.61 g/mol |
| Purity | ≥95% |
| Storage | Room temperature |
Table 2: Predicted Spectroscopic Data
| Spectrum | Predicted Peaks/Signals |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9-10 ppm. Aromatic protons exhibiting complex splitting patterns in the δ 7-9 ppm region. |
| ¹³C NMR | Carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. Aromatic carbons between δ 120-150 ppm. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching vibration for the aldehyde around 1700 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C and C=N stretching of the isoquinoline ring in the 1400-1600 cm⁻¹ region. C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | Monoisotopic mass of approximately 191.0138 m/z. A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). |
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds and is the most probable synthetic route for this compound. This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).
General Experimental Protocol for Vilsmeier-Haack Reaction
The following is a general protocol for the synthesis of chloroquinoline carbaldehydes, which can be adapted for the synthesis of this compound.
Materials:
-
Appropriate isoquinoline precursor
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
In a reaction vessel, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add the isoquinoline precursor portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
The solid precipitate of this compound is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
Caption: Vilsmeier-Haack reaction for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[2][3] The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4]
Role in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Derivatives of isoquinoline have shown potent inhibitory activity against a range of kinases, including:[3][5]
-
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase)
-
CLK1 (CDC-like Kinase 1)
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A)
-
CDK9 (Cyclin-dependent kinase 9)
-
PI3K/Akt/mTOR pathway kinases
The aldehyde group of this compound provides a reactive handle for the construction of more complex molecules that can be screened for kinase inhibitory activity.[6] For example, it can undergo condensation reactions with various amines to form Schiff bases, which can then be further modified or cyclized to generate diverse libraries of potential drug candidates.
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Targeted Signaling Pathways
The kinase inhibitors derived from isoquinoline scaffolds can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based kinase inhibitors.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its utility as a precursor for kinase inhibitors highlights its importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility of this compound via the Vilsmeier-Haack reaction, coupled with the diverse chemical transformations possible at its aldehyde and chloro-substituted positions, ensures its continued relevance in the field of medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Molecular Weight of 3-Chloroisoquinoline-4-carbaldehyde: A Technical Overview
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed breakdown of the molecular weight of 3-Chloroisoquinoline-4-carbaldehyde, a key parameter in experimental design and analysis.
The molecular weight of a compound is a fundamental property derived from its molecular formula. For this compound, the molecular formula is C₁₀H₆ClNO.[1][2] The calculation of its molecular weight is based on the summation of the atomic weights of its constituent atoms.
Elemental Composition and Atomic Weights
To determine the molecular weight of this compound, the number of atoms of each element is multiplied by its standard atomic weight. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).
The constituent elements and their respective standard atomic weights are as follows:
Calculation of Molecular Weight
The molecular weight is calculated by summing the weights of all atoms in the molecule:
(10 x 12.011) + (6 x 1.008) + (1 x 35.453) + (1 x 14.007) + (1 x 15.999) = 191.614 amu
Data Summary
For clarity and ease of comparison, the quantitative data is summarized in the table below.
| Element (Symbol) | Number of Atoms | Standard Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 10 | 12.011 | 120.110 |
| Hydrogen (H) | 6 | 1.008 | 6.048 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 191.617 |
Note: Minor variations in the final calculated molecular weight may arise due to rounding of atomic weight values. Commercially available sources may also report slightly different values, such as 191.6, 191.614, or 191.62 amu.[1][2][26]
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Figure 1. Logical workflow for molecular weight determination.
References
- 1. calpaclab.com [calpaclab.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chlorine - Wikipedia [en.wikipedia.org]
- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 13. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 14. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. geocities.ws [geocities.ws]
- 16. Nitrogen - Wikipedia [en.wikipedia.org]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 20. #7 - Nitrogen - N [hobart.k12.in.us]
- 21. Oxygen - Wikipedia [en.wikipedia.org]
- 22. princeton.edu [princeton.edu]
- 23. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 26. parchem.com [parchem.com]
An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroisoquinoline-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group and a chlorinated isoquinoline scaffold, render it a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and anticancer agents. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is an organic compound featuring an isoquinoline ring system chlorinated at the 3-position and bearing a carbaldehyde (formyl) group at the 4-position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120285-29-2 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Table 2: Spectroscopic Data for this compound (Predicted/Typical)
While specific, experimentally verified spectroscopic data for this compound is not widely published, the following table outlines the expected spectral characteristics based on its structure and data from analogous compounds.[3]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Aldehyde proton (singlet, δ 9.5-10.5 ppm) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Carbonyl carbon (δ 185-200 ppm) |
| IR (Infrared) | C=O stretch (aldehyde) ~1690-1715 cm⁻¹, Aromatic C=C stretches ~1450-1600 cm⁻¹, C-Cl stretch ~600-800 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 191, with a characteristic M+2 isotope peak for chlorine. |
Synthesis of this compound
The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an appropriate precursor, followed by cyclization and chlorination.
Vilsmeier-Haack Reaction: General Workflow
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the synthesis of 3-chloroisoquinoline-4-carbaldehydes, a suitable N-arylacetamide derivative is treated with the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of this compound (Adapted from related procedures)
The following is a representative protocol adapted from the synthesis of structurally similar chloroquinoline carbaldehydes.[5] Researchers should optimize conditions for their specific substrate.
Materials:
-
Appropriate N-arylacetamide precursor
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Crushed ice-water
-
Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (3.0 eq.) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (2.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add the N-arylacetamide precursor (1.0 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice-water with stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethyl acetate.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors and anticancer agents.[1] The aldehyde functionality serves as a versatile handle for derivatization, allowing for the introduction of various pharmacophores to modulate biological activity.
Kinase Inhibitor Synthesis
The isoquinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors.[5] The aldehyde group of this compound can be readily converted into various functional groups to interact with the ATP-binding site of kinases.
Caption: Synthetic pathways from the core molecule to kinase inhibitors.
Anticancer Drug Development
Derivatives of halogenated isoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[6] The development of novel anticancer agents often involves the synthesis of a library of compounds based on a core scaffold like this compound, followed by screening for antiproliferative activity.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow of the MTT assay for determining cell viability.
Conclusion
This compound stands as a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its strategic importance lies in its utility as a precursor for generating libraries of kinase inhibitors and anticancer agents. While a significant amount of research has been conducted on related quinoline and isoquinoline derivatives, further detailed characterization and biological evaluation of derivatives specifically from this compound are warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers to facilitate further investigation into this promising chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with data from closely related analogues to provide a thorough resource.
Core Physical and Chemical Properties
This compound is a solid, aromatic heterocyclic compound. Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline scaffold, makes it a valuable building block in medicinal chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 120285-29-2 | [1][2] |
| Molecular Formula | C₁₀H₆ClNO | [2] |
| Molecular Weight | 191.61 g/mol | [2] |
| Melting Point | 120-125 °C | Data from a commercial supplier. |
| Boiling Point | Data not available | Predicted to be high due to its aromatic structure and molecular weight. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Appearance | Solid | General observation for similar compounds. |
| Storage | Room temperature | [1][2] |
Spectroscopic Data (Predicted and Analogous)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ 9.5-10.5 ppm. Aromatic Protons: Multiplets, δ 7.5-9.0 ppm. The proton at position 1 will likely be a singlet. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ 190-200 ppm. Aromatic Carbons: δ 120-150 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption around 1700 cm⁻¹. C-Cl Stretch: In the fingerprint region. Aromatic C-H Stretch: Above 3000 cm⁻¹. |
| Mass Spectrometry | M+: 191.01 (¹²C₉¹H₆³⁵Cl¹⁴N¹⁶O). M+2: Isotopic peak for ³⁷Cl at approximately 32% of the M+ intensity. |
Synthesis of this compound
The primary synthetic route to this compound and its analogues is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).
General Synthetic Workflow
The synthesis is proposed to proceed via a two-step sequence involving the formation of a suitable isoquinoline precursor followed by formylation.
Caption: Proposed synthetic pathway for this compound.
Representative Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Acetanilide (Analogous System)
This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.[5][6]
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Phosphorus oxychloride (POCl₃) (4 equivalents)
-
Ice-water
-
Dichloromethane or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (4 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Chemical Reactivity and Key Reactions
The chemical reactivity of this compound is primarily governed by the aldehyde group and the chlorine atom.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions.
Caption: Key reactions of the aldehyde group in this compound.
Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System) [7]
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1 equivalent)
-
Methanol
-
Sodium borohydride (NaBH₄) (1.5 equivalents)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding primary alcohol.
Reactions of the Chloro Group
The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)
Materials:
-
This compound (1 equivalent)
-
Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)
-
A suitable solvent (e.g., DMF, DMSO, or NMP)
-
A base (if necessary, e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the nucleophile (1.1-1.5 equivalents) and a base, if required.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Biological Activity and Applications
This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The isoquinoline scaffold is a common feature in many biologically active compounds, and derivatives of this molecule have been investigated as kinase inhibitors for the treatment of cancer.[8]
Role in Kinase Inhibitor Synthesis
Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The general strategy involves using this compound as a scaffold to build molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.
Caption: General workflow for developing kinase inhibitors from this compound.
Further research is required to identify the specific kinases and signaling pathways that are modulated by derivatives of this compound.
Safety Information
References
- 1. This compound [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
An In-depth Technical Guide to the Synthesis of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds.[1] The document details the core synthetic methodology, experimental protocols, and quantitative data, presented in a format tailored for researchers and professionals in drug development.
Introduction
This compound is a versatile heterocyclic building block utilized in medicinal chemistry for the synthesis of complex molecules, including kinase inhibitors and potential anticancer agents.[1] Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline core, allows for diverse functionalization and scaffold modification in drug discovery programs.[1] The primary and most established method for the synthesis of this and structurally related compounds is the Vilsmeier-Haack reaction.
Core Synthetic Pathway: The Vilsmeier-Haack Reaction
The synthesis of this compound is effectively achieved through a Vilsmeier-Haack reaction. This reaction facilitates the formylation and cyclization of a suitable starting material to yield the target isoquinoline derivative. While a specific protocol for this compound is not extensively detailed in publicly available literature, a robust synthesis can be extrapolated from the well-documented procedures for analogous 2-chloroquinoline-3-carbaldehydes.[2]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][3] This electrophilic reagent then reacts with an appropriate precursor, leading to the formation of the aldehyde and the heterocyclic ring system.
Quantitative Data
The following table summarizes typical reaction parameters and reported yields for the synthesis of analogous chloroquinoline carbaldehydes via the Vilsmeier-Haack reaction. These values can serve as a benchmark for the synthesis of this compound.
| Starting Material (Analogue) | Chlorinating Agent | Molar Ratio (Substrate:DMF:Chlorinating Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Acetanilide | POCl₃ | 1:3:15 | 80-90 | 7-10 | Not Specified | [2] |
| N-arylacetamides | POCl₃ | Optimized from 1:variable:3-15 | 90 | Not Specified | Good to Moderate | |
| 4-Substituted-1-phenylethanone oximes | POCl₃ | 0.05 mol : 0.15 mol : 0.35 mol | 60 | 16 | 62-72 | [4] |
| Acetanilide | POCl₃ | 10.37 mmol : 34.65 mmol : 98.28 mmol | 75-80 | 8 | Not Specified |
Experimental Protocols
The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[2][4]
4.1. Materials and Reagents
-
Appropriate starting material (e.g., a substituted phenylacetamide derivative)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Sodium hydroxide (or other base for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other drying agent)
-
Ethyl acetate (or other suitable recrystallization solvent)
4.2. Procedure
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Add the starting phenylacetamide derivative portion-wise to the prepared Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to a pH of 8-9.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.
Mandatory Visualizations
5.1. Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
5.2. Logical Relationship of Reactants in Vilsmeier-Haack Reaction
Caption: Logical flow of the Vilsmeier-Haack reaction for aldehyde synthesis.
References
An In-depth Technical Guide to the Reactivity of 3-Chloroisoquinoline-4-carbaldehyde's Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroisoquinoline-4-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a reactive aldehyde group and a chloro-substituent on the isoquinoline scaffold, allows for selective functionalization and the construction of complex heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the reactivity of its core functional groups—the aldehyde at the 4-position and the chlorine atom at the 3-position—as well as the inherent reactivity of the isoquinoline ring system. The discussion is supported by established reaction mechanisms and detailed experimental protocols derived from analogous systems, offering a practical framework for the synthesis of novel derivatives for drug discovery and development.
Introduction
The isoquinoline core is a prominent feature in a vast array of natural products and pharmacologically active molecules. The presence of both a formyl (carbaldehyde) group and a chloro substituent on this privileged scaffold in this compound opens up numerous avenues for chemical modification. The aldehyde group serves as a versatile handle for a variety of transformations including nucleophilic additions, condensations, oxidations, and reductions. Concurrently, the chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents at the 3-position. The interplay and selective manipulation of these functional groups make this molecule a valuable building block in the synthesis of kinase inhibitors, anticancer agents, fluorescent probes, and agrochemicals.[1]
Reactivity of the Aldehyde Group
The carbaldehyde group at the C-4 position is a highly reactive electrophilic center, primed for a multitude of chemical transformations. Its reactivity is further enhanced by the electron-withdrawing nature of the adjacent chloro-substituted isoquinoline ring system.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which upon protonation yields a variety of functionalized products.
A general mechanism for nucleophilic addition to the aldehyde is depicted below:
References
The Pivotal Role of 3-Chloroisoquinoline-4-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloroisoquinoline-4-carbaldehyde has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde functionality and a chlorinated isoquinoline scaffold, provide a fertile ground for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide delineates the pivotal role of this compound as a key intermediate in the development of novel kinase inhibitors and anticancer agents. We provide a comprehensive overview of its synthesis, key reactions, and its application in the generation of potent bioactive molecules. This document includes detailed experimental protocols, quantitative biological data for derived compounds, and visual representations of relevant signaling pathways and synthetic workflows to serve as a practical resource for researchers in drug discovery and development.
Introduction
The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This compound represents a key synthetic intermediate that capitalizes on the inherent biological relevance of the isoquinoline framework. The presence of a chlorine atom at the 3-position and a carbaldehyde group at the 4-position offers orthogonal reactivity, enabling sequential and site-selective modifications to construct complex molecular architectures. This guide explores the synthesis and utility of this important building block in the context of modern drug discovery.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of 3-chloroisoquinoline. This reaction introduces the carbaldehyde group at the electron-rich 4-position of the isoquinoline ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloroisoquinoline
This protocol is adapted from established procedures for the formylation of related heterocyclic systems.
Materials:
-
3-Chloroisoquinoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq.) to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (3.0 eq.) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 3-chloroisoquinoline (1.0 eq.) in a minimal amount of dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Role in the Synthesis of Kinase Inhibitors
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, many of which exhibit potent kinase inhibitory activity. One prominent example is the synthesis of pyrazolo[3,4-g]isoquinolines, which have been identified as inhibitors of several key kinases involved in cell cycle regulation.[1]
Exemplary Kinase Inhibitory Activity of Derived Scaffolds
While direct derivatization of this compound is a logical synthetic route, published data on the biological activity of pyrazolo[3,4-g]isoquinolines is based on a structurally similar starting material.[1] The following table summarizes the inhibitory activities of these related compounds against a panel of kinases.
| Compound ID (from source) | Target Kinase | IC₅₀ (nM)[1] |
| 1b | Haspin | 57 |
| CLK1 | >1000 | |
| DYRK1A | 69 | |
| 1c | Haspin | 66 |
| CLK1 | 165 | |
| DYRK1A | >1000 | |
| 2c | Haspin | 62 |
| CLK1 | >1000 | |
| DYRK1A | 246 | |
| 3a | Haspin | 167 |
| CLK1 | 101 | |
| CDK9/CycT | >1000 |
Targeted Signaling Pathways
The kinases targeted by pyrazolo[3,4-g]isoquinoline scaffolds, such as Haspin and Cyclin-Dependent Kinase 9 (CDK9), are crucial regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer drug development.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following is a general protocol for determining the inhibitory activity of compounds against kinases using the ADP-Glo™ assay, a common method for measuring kinase activity.[2][3]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds at various concentrations to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction back to ATP and to provide luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential as a Scaffold for PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The quinoline and isoquinoline scaffolds have been explored for the development of inhibitors targeting this pathway.[4] While direct evidence for this compound derivatives as PI3K inhibitors is still emerging, the structural similarities to known PI3K inhibitors suggest its potential as a starting point for the design of novel modulators of this pathway.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry, offering a strategic entry point for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility in the construction of kinase inhibitor scaffolds, particularly those targeting cell cycle-related kinases, has been demonstrated through the synthesis of pyrazolo[3,4-g]isoquinolines. Furthermore, its structural features suggest its potential as a starting point for the development of inhibitors targeting other critical signaling pathways, such as the PI3K/Akt/mTOR cascade. The experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area of drug discovery.
References
An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif present in a vast array of natural products and synthetically derived compounds that exhibit significant biological activities. Within this class of molecules, 3-chloroisoquinoline-4-carbaldehyde serves as a versatile and highly reactive intermediate for the synthesis of a diverse range of derivatives. The presence of the chloro and carbaldehyde functionalities at the 3 and 4 positions, respectively, allows for selective modifications, making this core structure a valuable building block in medicinal chemistry and drug discovery programs.[1] Derivatives of this and similar structures have shown promise as anticancer agents and kinase inhibitors.[1] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogous derivatives.
Synthesis of this compound Derivatives
The primary method for the synthesis of 3-chloroisoquinoline-4-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).
General Synthetic Pathway
Caption: General workflow for the Vilsmeier-Haack synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the method described by Bartmann et al. (1988) for the synthesis of 3-chloroisoquinoline-4-aldehydes.[2]
Materials:
-
Substituted 2-phenylacetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Sodium hydroxide solution
Procedure:
-
In a reaction vessel, cool a solution of the appropriate substituted 2-phenylacetamide in N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat for several hours.
-
Once the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water.
-
Neutralize the aqueous mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the compound concentration.[5]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by assessing the amount of ADP produced during the enzymatic reaction.[7][8]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a mixture of the kinase and its substrate.
-
Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction plate at room temperature for 60 minutes.[7]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.[7]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Potential Uses and Biological Activities
Derivatives of isoquinoline and the structurally related quinoline core have demonstrated a wide range of biological activities, with anticancer and kinase inhibitory effects being particularly prominent.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of isoquinoline and quinoline derivatives against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values for several structurally related compounds.
Table 1: Cytotoxicity of Structurally Related Quinoline and Isoquinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinazoline-triazole-acetamide | 8a (X = 4-OCH₃, R = H) | HCT-116 (Colon) | 5.33 (72h) | [9] |
| Quinazoline-triazole-acetamide | 8a (X = 4-OCH₃, R = H) | HepG2 (Liver) | 7.94 (72h) | [9] |
| Quinazoline-triazole-acetamide | 8k | MCF-7 (Breast) | 11.32 (72h) | [9] |
| Quinoline-3-carbaldehyde hydrazone | 5e | DAN-G (Pancreas) | 1.23 | [10] |
| Quinoline-3-carbaldehyde hydrazone | 5e | LCLC-103H (Lung) | 1.49 | [10] |
| Quinoline-3-carbaldehyde hydrazone | 5e | SISO (Cervical) | 1.35 | [10] |
| 4-Oxoquinoline-3-carboxamide | 16b | ACP-03 (Gastric) | 1.92 | [11] |
| 7-Chloro-(4-thioalkylquinoline) | 73 | HCT116 (Colon) | 1.99 | [12] |
Kinase Inhibition
The inhibition of protein kinases is a key mechanism of action for many modern anticancer drugs. Isoquinoline and quinoline derivatives have been identified as potent inhibitors of several kinases involved in cancer cell proliferation and survival.[13]
Caption: General mechanism of receptor tyrosine kinase inhibition.
Table 2: Kinase Inhibitory Activity of Structurally Related Isoquinoline and Quinoline Derivatives
| Compound Class | Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | 1b | Haspin | 57 | [8] |
| Pyrazolo[3,4-g]isoquinoline | 1c | Haspin | 66 | [8] |
| Pyrazolo[3,4-g]isoquinoline | 2c | Haspin | 62 | [8] |
| Pyrazolo[3,4-g]isoquinoline | 3a | CLK1 | 101 | [8] |
| 3H-Pyrazolo[4,3-f]quinoline | - | FLT3 | Nanomolar range | [13] |
| 3H-Pyrazolo[4,3-f]quinoline | - | CDK2 | Nanomolar range | [13] |
| 3H-Pyrazolo[4,3-f]quinoline | HSH3107 | ROCK1/2 | Single-digit nanomolar | [13] |
| Isoquinoline-tethered quinazoline | 14a | HER2 | - (% inhibition reported) | [14] |
The diverse biological activities of isoquinoline and quinoline derivatives highlight the potential of the this compound core in the development of novel therapeutics. The synthetic versatility of this scaffold allows for the generation of large libraries of compounds for screening against various biological targets. Further research into the structure-activity relationships of this compound derivatives is warranted to optimize their potency and selectivity as potential drug candidates.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Chloroisoquinoline Compounds: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of chloroisoquinoline derivatives, detailing their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and the underlying signaling pathways.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] The introduction of a chlorine atom to the isoquinoline ring system can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their therapeutic potential. This technical guide delves into the multifaceted biological activities of chloroisoquinoline compounds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the cellular pathways they influence.
Anticancer Activity: A Prominent Therapeutic Avenue
Chloroisoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[2][3] The position of the chlorine atom on the isoquinoline ring, along with other substitutions, plays a crucial role in determining their potency and selectivity.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chloroisoquinoline and related chloroquinoline derivatives against several cancer cell lines. This data highlights the potent anticancer activity of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-1) | A549 (Lung Cancer) | 1.5 | [2] |
| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-4) | A549 (Lung Cancer) | 1.2 | [2] |
| 6-Chloroisoquinoline-1-carbaldehyde Derivative (CIQC-3) | SK-BR-3 (Breast Cancer) | 1.8 | [2] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |
| 4-aminoquinoline derivative with fluoro group (Compound 3) | MDA-MB-468 (Breast) | (Increased vs. Cpd 2) | [3] |
| 4-aminoquinoline derivative (Compound 4) | MDA-MB-468 (Breast) | 11.01 | [3] |
| 7-chloroquinoline derivative (QTCA-1) | MDA-MB-231 (Breast) | 19.91 (72h) | [4] |
| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | [5] |
| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [5] |
| C4-Substituted Isoquinoline (6b) | NSCLC-N16-L16 (Lung) | 44.0 | [6] |
| C4-Substituted Isoquinoline (6c) | NSCLC-N16-L16 (Lung) | 35.6 | [6] |
| 6, 7-dimethoxy-1-(α-hydroxy-4-methoxybenzyl)-2-methyl-1, 2, 3, 4-tetrahydroisoquinoline | HepG-2 (Liver) | (Excellent) | [7] |
| Coclaurine | HepG-2 (Liver) | (Excellent) | [7] |
Mechanisms of Anticancer Action
The anticancer effects of chloroisoquinoline compounds are often attributed to their ability to induce programmed cell death, or apoptosis, and to inhibit key enzymes involved in cancer cell proliferation and survival.
Induction of Apoptosis:
Several studies have shown that chloroisoquinoline and chloroquinoline derivatives can trigger apoptosis in cancer cells.[4][8][9] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10][11] Chloroquine, a well-known 4-aminoquinoline, has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis in glioma cells.[8] The induction of apoptosis can be confirmed by observing the cleavage of key proteins like PARP and caspase-3.
Enzyme Inhibition:
A primary mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[12][13] Some chloroisoquinoline derivatives have been suggested to modulate this pathway.[4]
Additionally, the structural similarity of isoquinolines to quinolones, a class of antibiotics that target bacterial DNA gyrase and topoisomerase, suggests that some chloroisoquinoline compounds may also inhibit human topoisomerases, enzymes essential for DNA replication in cancer cells.
Below are diagrams illustrating the general experimental workflow for assessing anticancer activity and a simplified representation of the PI3K/Akt signaling pathway.
Workflow for anticancer screening of chloroisoquinolines.
Potential inhibition of the PI3K/Akt pathway by chloroisoquinolines.
Antimicrobial Activity
Certain chloroisoquinoline derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi. The halogen substituent is known to influence the lipophilicity and electronic properties of these molecules, which can significantly impact their interaction with microbial targets.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some isoquinoline and quinoline derivatives against various microbial strains.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Isoquinoline derivatives | Staphylococcus aureus | 0.5 - 32 | [14] |
| Isoquinoline derivatives | Streptococcus pneumoniae | 32 | [14] |
| Isoquinoline derivatives | Enterococcus faecium | 64 - 128 | [14] |
| Alkynyl isoquinolines (HSN584, HSN739) | Gram-positive bacteria (various) | 4 - 16 | [6] |
| 2-styryl quinolines | P. aeruginosa MTCC 2453 | 3.9 | [15] |
| 4a, 4b, 4c derivatives | Various bacteria | 8 - 128 | [14] |
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of chloroisoquinolines are not as extensively studied as their anticancer effects. However, based on related quinoline compounds, a likely target is the bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. Inhibition of this enzyme leads to the disruption of bacterial DNA synthesis and ultimately cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate further research and comparative analysis.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the chloroisoquinoline compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[2]
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible bacterial growth after incubation is the MIC.
Protocol:
-
Compound Preparation: Prepare a stock solution of the chloroisoquinoline compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[16]
Enzyme Inhibition: In Vitro Kinase Assay
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Principle: The activity of a specific kinase is measured by quantifying the phosphorylation of a substrate. The presence of an inhibitor will reduce the rate of this reaction.
Protocol (using a luminescence-based assay, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare serial dilutions of the chloroisoquinoline compound and a known reference inhibitor in DMSO.
-
Assay Setup: In a 384-well plate, add the recombinant human kinase, its specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells and incubate at room temperature for a specified period (e.g., 30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™), which correlates with kinase activity. Luminescence is measured using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2] The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km).[17]
Apoptosis Detection: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of apoptosis, it is used to detect the expression and cleavage of key apoptotic markers.[1][10][11]
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: After treating cells with the chloroisoquinoline compound, harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis marker of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[1][18]
Conclusion
Chloroisoquinoline compounds represent a promising class of molecules with significant potential in drug discovery and development. Their diverse biological activities, particularly their potent anticancer and antimicrobial effects, warrant further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the therapeutic applications of these compounds, optimize their structures for enhanced potency and selectivity, and elucidate their precise mechanisms of action. Future studies focusing on structure-activity relationships, target identification, and in vivo efficacy will be crucial in translating the promise of chloroisoquinoline derivatives into novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. idexx.com [idexx.com]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 18. benchchem.com [benchchem.com]
The Vilsmeier-Haack Reaction in Isoquinoline Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack (V-H) reaction, a powerful formylation method in organic chemistry, finds a nuanced yet crucial application in the synthesis of the isoquinoline scaffold, a core structure in numerous pharmaceuticals and natural products. While not a direct formylation, the underlying principles of the Vilsmeier-Haack reaction—specifically the activation of an amide with phosphorus oxychloride (POCl₃)—are central to the Bischler-Napieralski reaction . This reaction is one of the most fundamental and widely used methods for constructing the isoquinoline core via intramolecular cyclization.
This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative data associated with the synthesis of isoquinolines using Vilsmeier-type conditions.
Core Mechanism: The Bischler-Napieralski Reaction
The synthesis of isoquinolines via this methodology is a two-stage process:
-
Cyclization: An N-acyl-β-arylethylamide is cyclized using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline.[1][2] This step is the Bischler-Napieralski reaction itself.
-
Aromatization: The resulting 3,4-dihydroisoquinoline is dehydrogenated (oxidized) to yield the final aromatic isoquinoline.[1]
The core of the process, the Bischler-Napieralski cyclization, proceeds through an intramolecular electrophilic aromatic substitution. The reaction is most effective when the aromatic ring is activated by electron-donating groups.[1][3]
The mechanism begins with the activation of the amide oxygen by POCl₃. From here, two pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and a more commonly accepted mechanism proceeding through a highly electrophilic nitrilium ion.[1][4] This nitrilium ion is then attacked by the electron-rich aromatic ring to initiate cyclization.
Quantitative Data: Reagent and Substrate Effects
The choice of dehydrating agent and the electronic nature of the substrate significantly impact the reaction yield. For substrates lacking strong electron-donating groups, more forceful conditions, such as the addition of phosphorus pentoxide (P₂O₅), may be required to drive the cyclization.[3][4]
The following table summarizes comparative yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions, illustrating the impact of the dehydrating agent.
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 60-75% | [5] |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95% | [5] |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20°C to RT | ~90% | [6][7] |
Table 1: Comparative yields for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide under various conditions.
The synthesis of the well-known isoquinoline alkaloid Papaverine provides a practical example of this reaction's utility.
| Precursor Amide | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Papaverine | ~15% (overall from vanillin) | [8] |
| 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone + Homoveratrylamine | Papaveraldine | High (not specified) |
Table 2: Yields reported in the synthesis of Papaverine and its precursors.
Experimental Protocols
The following sections provide detailed methodologies for the two-step synthesis of an isoquinoline derivative.
General Experimental Workflow
The overall process involves the preparation of the starting amide, its cyclization to a dihydroisoquinoline, and subsequent aromatization, followed by purification.
Protocol 1: Bischler-Napieralski Cyclization (POCl₃ Method)
This protocol is a general guideline for the synthesis of a 3,4-dihydroisoquinoline from a β-arylethylamide substrate with an electron-rich aromatic ring.[5]
Materials:
-
β-Arylethylamide substrate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)
-
Anhydrous Toluene (or Acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous toluene to dissolve or suspend the substrate.
-
At room temperature, add phosphorus oxychloride (2.0-3.0 equiv) dropwise to the stirring mixture. An ice bath may be used to control any initial exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH > 7).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Aromatization of 3,4-Dihydroisoquinoline (Pd/C Method)
This protocol describes the dehydrogenation of the intermediate to the final isoquinoline product.
Materials:
-
3,4-Dihydroisoquinoline (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
High-boiling point solvent (e.g., xylene, decalin, or diphenyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 3,4-dihydroisoquinoline (1.0 equiv) in a high-boiling point solvent like xylene.
-
Add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude isoquinoline.
-
Purify the product by column chromatography or recrystallization to yield the pure aromatic isoquinoline.
Conclusion
The application of Vilsmeier-Haack principles through the Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile pathway to the medicinally significant isoquinoline core. A thorough understanding of the reaction mechanism, the influence of reagents and substrates on yield, and meticulous execution of the experimental protocols are essential for leveraging this reaction effectively in research and drug development. Modern modifications using milder reagents like triflic anhydride have further expanded the scope and accessibility of this powerful synthetic tool.[7]
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a heterocyclic aromatic compound, is a crucial scaffold in numerous natural products and synthetic pharmaceuticals. Its reactivity towards electrophiles is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the electrophilic substitution patterns of isoquinoline, with a focus on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic insights are presented to facilitate the strategic functionalization of the isoquinoline core for applications in medicinal chemistry and materials science.
Introduction: Reactivity and Regioselectivity
The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) on isoquinoline occurs preferentially on the more electron-rich carbocyclic (benzene) ring.[1][2]
Under acidic conditions, the nitrogen atom is protonated, forming the isoquinolinium ion. This further deactivates the pyridine ring and directs incoming electrophiles to the benzene ring. Theoretical studies and experimental evidence consistently show that electrophilic substitution on isoquinoline predominantly occurs at the C5 and C8 positions.[3][4] This regioselectivity is governed by the relative stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack. The intermediates resulting from attack at C5 and C8 are more stable as the positive charge can be delocalized over both rings without disrupting the aromaticity of the pyridine ring as significantly as attack at other positions.
Key Electrophilic Substitution Reactions
Nitration
The introduction of a nitro group onto the isoquinoline ring is a fundamental transformation, providing a versatile handle for further synthetic modifications.
| Reagents & Conditions | Major Products | Isomer Ratio (C5:C8) | Total Yield | Reference(s) |
| HNO₃, H₂SO₄, 25°C | 5-Nitroisoquinoline & 8-Nitroisoquinoline | 80:10 | 90% | [5] |
| KNO₂, Ac₂O, DMSO, rt | 1-Nitroisoquinoline | - | 50-88% | [6] |
A solution of isoquinoline (1.0 g, 7.74 mmol) in concentrated sulfuric acid (10 mL) is cooled to 0°C in an ice bath. A nitrating mixture of concentrated nitric acid (0.54 mL, 8.51 mmol) and concentrated sulfuric acid (2 mL) is added dropwise with stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured onto crushed ice (50 g) and neutralized with a concentrated aqueous ammonia solution. The resulting precipitate is filtered, washed with cold water, and dried. The crude product is a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which can be separated by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
The nitration of isoquinoline in a strong acid medium proceeds via the isoquinolinium ion. The electrophile, the nitronium ion (NO₂⁺), preferentially attacks the C5 and C8 positions due to the formation of the most stable carbocation intermediates.
Caption: Nitration of Isoquinoline Pathway.
Halogenation
Halogenated isoquinolines are valuable precursors for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
| Reagents & Conditions | Major Product | Yield | Reference(s) |
| Br₂, AlCl₃ | 5-Bromoisoquinoline | 78% | [7] |
| NBS, conc. H₂SO₄ | 5-Bromoisoquinoline | High | [8] |
To a stirred suspension of aluminum chloride (2.3 g, 17.2 mmol) in dichloromethane (20 mL) at 0°C, isoquinoline (1.0 g, 7.74 mmol) in dichloromethane (10 mL) is added dropwise. The mixture is stirred for 30 minutes at 0°C. A solution of bromine (0.4 mL, 7.74 mmol) in dichloromethane (5 mL) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water (20 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 5-bromoisoquinoline.
The use of a Lewis acid like AlCl₃ complexes with the nitrogen atom of isoquinoline, further deactivating the pyridine ring and enhancing the regioselectivity for electrophilic attack on the benzene ring. The bulky bromine electrophile favors attack at the sterically less hindered C5 position.
Caption: C5-Bromination of Isoquinoline.
Sulfonation
Sulfonation introduces a sulfonic acid group, which can be converted into various other functionalities, such as sulfonyl chlorides and sulfonamides, important moieties in many bioactive molecules.
| Reagents & Conditions | Major Product | Yield | Reference(s) |
| Oleum (H₂SO₄/SO₃), up to 180°C | Isoquinoline-5-sulfonic acid | 61% | [5][7] |
| Liquid SO₃, 30°C then Thionyl Chloride, 70°C | 4-Fluoroisoquinoline-5-sulfonyl chloride | High | [9] |
Isoquinoline (5.0 g, 38.7 mmol) is added portion-wise to oleum (20% SO₃, 15 mL) with vigorous stirring. The mixture is heated to 95°C and maintained at this temperature for 4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (100 g). The precipitated solid is collected by filtration, washed with a small amount of cold water, and then recrystallized from water to give isoquinoline-5-sulfonic acid.
The sulfonation of isoquinoline with oleum involves the electrophilic attack of sulfur trioxide (SO₃) on the electron-rich C5 position of the protonated isoquinoline.
Caption: Sulfonation of Isoquinoline.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for the formation of carbon-carbon bonds. However, these reactions are generally challenging with isoquinoline due to the deactivating effect of the nitrogen atom and its propensity to coordinate with the Lewis acid catalyst. This coordination deactivates the catalyst and further deactivates the ring system towards electrophilic attack. Consequently, Friedel-Crafts reactions on the parent isoquinoline are not commonly reported and often require harsh conditions or modified substrates.
Due to the challenges with the parent isoquinoline, quantitative data for direct Friedel-Crafts reactions are scarce. However, related transformations on activated or modified isoquinoline systems have been reported.
| Substrate | Reagents & Conditions | Product | Yield | Reference(s) |
| Isoquinoline | α,β-Unsaturated carbonyl compounds, Lewis Acid | Annelated pyridoisoquinolines | Moderate to Good | [10] |
| 2-Haloaryloxime acetates and β-dicarbonyls | Copper catalyst | Substituted isoquinolines | High | [11] |
| Quinolines and Isoquinolines | Arylmethanols, K₂S₂O₈ | C-Aroylated products | Good | [11] |
The experimental workflow for attempting a Friedel-Crafts reaction on isoquinoline highlights the key challenges.
Caption: Friedel-Crafts Reaction Challenges.
Conclusion
The electrophilic substitution of isoquinoline is a well-established and powerful tool for the synthesis of functionalized derivatives. A thorough understanding of the underlying principles of regioselectivity, primarily favoring substitution at the C5 and C8 positions, is crucial for predictable and efficient synthesis. While nitration, halogenation, and sulfonation are generally high-yielding and regioselective processes, Friedel-Crafts reactions on the parent isoquinoline nucleus remain challenging. Future research in this area may focus on the development of milder and more efficient catalytic systems to overcome the inherent limitations of Friedel-Crafts reactions with this important heterocyclic scaffold, thereby expanding its utility in drug discovery and materials science.
References
- 1. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. A novel annelation to quinolines and isoquinolines under Friedel–Crafts conditions: a one-step synthesis of functionalized pyridoquinolines and pyridoisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Isoquinoline synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 3-Chloroisoquinoline-4-carbaldehyde: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and anticancer agents.[1][2] The protocol details a two-step synthetic route commencing with the preparation of the precursor, 3-chloroisoquinoline, followed by its formylation via the Vilsmeier-Haack reaction to yield the target aldehyde.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust and well-established chemical transformation. The overall workflow involves:
-
Synthesis of 3-Chloroisoquinoline: The starting material, 1,3-dichloroisoquinoline, undergoes a reduction reaction to selectively remove the chlorine atom at the 1-position, yielding 3-chloroisoquinoline.[3]
-
Vilsmeier-Haack Formylation: The synthesized 3-chloroisoquinoline is then subjected to a Vilsmeier-Haack reaction. This classic formylation method introduces a carbaldehyde group at the electron-rich 4-position of the isoquinoline ring system using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
Experimental Protocols
Protocol 1: Synthesis of 3-Chloroisoquinoline
This procedure is adapted from a known method for the reduction of 1,3-dichloroisoquinoline.[3]
Materials:
-
1,3-Dichloroisoquinoline
-
Acetic Acid
-
Hydrogen Iodide (57%)
-
Red Phosphorus
-
Dichloromethane
-
Aqueous Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dichloroisoquinoline, acetic acid, hydrogen iodide, and red phosphorus.
-
Heat the reaction mixture with stirring at 170°C for 3 hours.[3]
-
After cooling to room temperature, pour the mixture into ice-water.
-
Neutralize the aqueous mixture with aqueous sodium hydroxide.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel using dichloromethane as the eluent to yield 3-chloroisoquinoline.
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on established Vilsmeier-Haack formylation procedures for related heterocyclic systems.[6]
Materials:
-
3-Chloroisoquinoline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization) or Silica Gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride dropwise with stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction: Dissolve 3-chloroisoquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C for several hours (monitoring by TLC is recommended to determine completion).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound.[6]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are indicative and can vary based on specific reaction conditions and purification techniques.
| Step | Reactant | Reagents | Product | Expected Yield (%) |
| 1 | 1,3-Dichloroisoquinoline | Acetic Acid, HI, Red P | 3-Chloroisoquinoline | ~70%[3] |
| 2 | 3-Chloroisoquinoline | POCl₃, DMF | This compound | 60-85% (based on related syntheses)[6] |
Visualizing the Workflow and Reaction Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: A flowchart illustrating the two-step synthesis of this compound.
Caption: A simplified diagram showing the key stages of the Vilsmeier-Haack formylation reaction.
References
Application Notes and Protocols for the Laboratory Scale-Up of the Vilsmeier-Haack Reaction for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of key intermediates. This document provides detailed application notes and protocols for the laboratory scale-up of the Vilsmeier-Haack reaction for the synthesis of isoquinolines, valuable scaffolds in numerous pharmaceutical agents.
The synthesis of isoquinolines via the Vilsmeier-Haack reaction typically proceeds through the cyclization of activated precursors, such as appropriately substituted phenylacetonitriles or N-phenethylformamides. The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃). This electrophilic reagent then effects an intramolecular cyclization to form the isoquinoline ring system.
Careful consideration of reaction parameters is crucial for a successful and safe scale-up. The reaction is often exothermic, and the Vilsmeier reagent is sensitive to moisture and can be thermally unstable.[1] Therefore, stringent control of temperature and inert reaction conditions are paramount, especially when moving to larger scales.
Reaction Mechanism and Workflow
The general mechanism for the Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution and cyclization.
Caption: General workflow for isoquinoline synthesis via the Vilsmeier-Haack reaction.
Quantitative Data for Scale-Up
The following tables provide a summary of typical quantitative data for a laboratory-scale and a scaled-up Vilsmeier-Haack reaction for the synthesis of a hypothetical substituted isoquinoline from a phenylacetonitrile derivative. Note that these values are illustrative and require optimization for specific substrates.
Table 1: Reagent Quantities for Different Scales
| Reagent/Solvent | Small Scale (1 g) | Scaled-Up (10 g) | Molar Ratio (Substrate:DMF:POCl₃) |
| Substituted Phenylacetonitrile | 1.0 g | 10.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 5.0 mL | 50.0 mL | ~10 |
| Phosphoryl Chloride (POCl₃) | 2.0 mL | 20.0 mL | ~3.0 |
| Dichloromethane (DCM) | 20 mL | 200 mL | - |
| Saturated NaHCO₃ solution | 50 mL | 500 mL | - |
| Water | 50 mL | 500 mL | - |
| Brine | 20 mL | 200 mL | - |
| Anhydrous Na₂SO₄ | 5 g | 50 g | - |
Table 2: Reaction Parameters and Yields
| Parameter | Small Scale | Scaled-Up |
| Reaction Temperature | 0 °C to 60 °C | 0 °C to 60 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 65-80% | 60-75% |
Experimental Protocols
Laboratory-Scale Synthesis of a Substituted Isoquinoline (1 g scale)
Materials:
-
Substituted Phenylacetonitrile (1.0 g)
-
N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Phosphoryl Chloride (POCl₃), freshly distilled (2.0 mL)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)
-
Water (50 mL)
-
Brine (20 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), two-necked
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, two-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice bath.
-
Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (5.0 mL). Begin stirring and slowly add phosphoryl chloride (2.0 mL) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.[2] Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the substituted phenylacetonitrile (1.0 g) in anhydrous DCM (10 mL) and add it dropwise to the cold Vilsmeier reagent solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (50 g).
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Scaled-Up Laboratory Synthesis of a Substituted Isoquinoline (10 g scale)
Materials:
-
Substituted Phenylacetonitrile (10.0 g)
-
N,N-Dimethylformamide (DMF), anhydrous (50.0 mL)
-
Phosphoryl Chloride (POCl₃), freshly distilled (20.0 mL)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution (500 mL)
-
Water (500 mL)
-
Brine (200 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1 L), three-necked, with mechanical stirrer
-
Dropping funnel
-
Thermocouple
-
Ice-salt bath or cryocooler
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked 1 L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermocouple, and an inert gas inlet. Place the flask in an efficient cooling bath (ice-salt or cryocooler).
-
Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (50.0 mL). Begin stirring and slowly add phosphoryl chloride (20.0 mL) dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the substituted phenylacetonitrile (10.0 g) in anhydrous DCM (100 mL) and add it dropwise to the cold Vilsmeier reagent solution over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a large beaker containing crushed ice (500 g) with vigorous stirring.
-
Neutralization: Slowly and carefully neutralize the acidic mixture by the portion-wise addition of solid NaHCO₃ or dropwise addition of a saturated solution until the effervescence ceases and the pH is approximately 7-8. This step is highly exothermic and requires efficient cooling and slow addition.
-
Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer with DCM (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (500 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Safety and Scale-Up Considerations
-
Exothermicity: The formation of the Vilsmeier reagent and the subsequent reaction can be highly exothermic.[1] On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. Use a larger reaction vessel to increase the surface area-to-volume ratio, a more efficient cooling bath, and a mechanical stirrer for better mixing and heat transfer.
-
Reagent Addition: The dropwise addition of phosphoryl chloride and the substrate solution is crucial for controlling the reaction temperature. For larger scales, consider using a syringe pump for a slow and consistent addition rate.
-
Inert Atmosphere: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under a positive pressure of an inert gas (nitrogen or argon).
-
Quenching: The quenching of the reaction mixture with ice and the subsequent neutralization are highly exothermic and produce a large amount of gas. Perform these steps slowly in a large, open vessel with efficient stirring and cooling.
-
Ventilation: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood as phosphoryl chloride and other reagents are corrosive and toxic.
Logical Workflow for Experimental Scale-Up
Caption: Logical workflow for the scale-up of the Vilsmeier-Haack reaction.
References
Application Notes and Protocols for the Purification of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to enhance the purity of the target compound, ensuring its suitability for subsequent synthetic steps and biological assays.
Introduction
This compound is a heterocyclic building block utilized in medicinal chemistry for the development of novel therapeutics. Its purity is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines two primary purification techniques: recrystallization and column chromatography. While specific experimental data for the purification of this exact isomer is limited in publicly available literature, the protocols provided are based on established principles of organic chemistry and purification methods for structurally related compounds, such as other substituted isoquinolines.
Compound Profile
| Property | Value |
| IUPAC Name | 3-chloro-4-isoquinolinecarbaldehyde |
| Molecular Formula | C₁₀H₆ClNO |
| Molecular Weight | 191.62 g/mol |
| CAS Number | 120285-29-2 |
| Appearance | Typically a solid[1] |
| Purity (Commercial) | Often available at ≥95% or ≥97% purity[2][3] |
Purification Techniques
Two common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing the solution to cool, leading to the formation of pure crystals.[4] The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
3.1.1. Protocol for Solvent Screening
A preliminary solvent screen is essential to identify a suitable solvent or solvent system.
-
Place approximately 10-20 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like hexane/ethyl acetate) dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes of the undissolved samples and continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
Potential Solvents for Recrystallization:
| Solvent/System | Rationale |
| Ethanol/Water | Ethanol often dissolves aromatic compounds, and water can be used as an anti-solvent. |
| Isopropanol | A common solvent for recrystallizing organic solids. |
| Ethyl Acetate/Hexane | A versatile solvent system for compounds of intermediate polarity. |
| Toluene | Suitable for less polar compounds; ensure the compound's melting point is above the boiling point of toluene (111 °C). |
3.1.2. Detailed Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
3.1.3. Data Presentation: Recrystallization Efficiency
| Solvent System | Initial Mass (g) | Final Mass (g) | Recovery (%) | Initial Purity (%) | Final Purity (%) |
| e.g., Ethanol/Water | User Data | User Data | User Data | User Data | User Data |
| e.g., Ethyl Acetate/Hexane | User Data | User Data | User Data | User Data | User Data |
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] For this compound, silica gel is a suitable stationary phase.
3.2.1. Protocol for Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) using TLC.
-
Dissolve a small amount of the crude compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the plate in a chamber containing a potential eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
3.2.2. Detailed Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column under gravity or with gentle pressure.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
3.2.3. Data Presentation: Column Chromatography Efficiency
| Stationary Phase | Mobile Phase (Ratio) | Initial Mass (g) | Final Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) |
| e.g., Silica Gel | e.g., Hexane:Ethyl Acetate (7:3) | User Data | User Data | User Data | User Data | User Data |
| e.g., Silica Gel | e.g., Dichloromethane:Methanol (98:2) | User Data | User Data | User Data | User Data | User Data |
Visualized Workflow for Purification
Caption: Purification workflow for this compound.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the purification of this compound. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities, as well as the desired final purity. For optimal results, it is recommended to perform small-scale trials to determine the most effective solvent systems and conditions. Proper execution of these techniques will yield a high-purity product suitable for demanding applications in research and drug development.
References
Application Notes and Protocols: The Use of 3-Chloroisoquinoline-4-carbaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Chloroisoquinoline-4-carbaldehyde is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anticancer agents.[1] Its reactive aldehyde group at the 4-position and the chloro-substitution at the 3-position provide a versatile platform for diverse chemical modifications to generate potent and selective inhibitors targeting various kinases.[1] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential kinase inhibitors.
Target Kinases and Signaling Pathways
While specific inhibitors derived directly from this compound are not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline-based compounds has shown activity against several key kinases. These kinases are often involved in cell cycle regulation, transcription, and stress responses. Based on the activity of structurally related compounds, potential kinase targets for inhibitors derived from this compound include, but are not limited to:
-
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase): An atypical serine/threonine kinase crucial for mitosis.
-
CLK1 (CDC-like Kinase 1): A dual-specificity kinase involved in the regulation of pre-mRNA splicing.[2]
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Implicated in neurodevelopment and various cellular processes.[2]
-
CDK9 (Cyclin-dependent Kinase 9): A key regulator of transcription.[2]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Kinases: Central to angiogenesis, the formation of new blood vessels.
-
Protein Kinase CK2: Involved in cell growth, proliferation, and suppression of apoptosis.[3]
-
MKK7 (Mitogen-activated protein kinase kinase 7): A key component of the JNK signaling pathway.[4]
The inhibition of these kinases can impact major signaling pathways, such as the MAPK/JNK pathway, which is critical in cellular responses to stress, proliferation, and apoptosis.
Synthetic Approaches: From Aldehyde to Potential Kinase Inhibitor
The aldehyde functionality of this compound is a versatile handle for constructing a library of potential kinase inhibitors. Common synthetic strategies include reductive amination and condensation reactions to form fused heterocyclic systems.
General Synthetic Workflow
The overall workflow for synthesizing and evaluating kinase inhibitors from this compound is a multi-step process that begins with chemical synthesis and progresses through biological screening.
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of N-Aryl-1-(3-chloroisoquinolin-4-yl)methanamine Derivatives via Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with various anilines to generate a library of N-aryl-1-(3-chloroisoquinolin-4-yl)methanamine derivatives. This method is adapted from established procedures for similar aldehydes.[5]
Materials:
-
This compound
-
Substituted Aniline (1.1 eq)
-
Sodium Triacetoxyborohydride (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Add the substituted aniline (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-(3-chloroisoquinolin-4-yl)methanamine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of kinases using the ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Kinase of interest (e.g., Haspin, CLK1, DYRK1A, CDK9)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Add 4 µL of the kinase reaction mixture to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of a hypothetical series of compounds derived from this compound are presented below. The IC50 values are representative and based on data for structurally related pyrazolo[3,4-g]isoquinolines.[2]
| Compound ID | R-Group (from Aniline) | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9 IC50 (nM) |
| IQ-1 | 4-Nitro | 57 | >1000 | 250 | 800 |
| IQ-2 | 4-Amino | 62 | >1000 | 248 | >1000 |
| IQ-3 | 4-Methyl | 167 | 101 | >1000 | 350 |
| IQ-4 | 4-Propyl | >1000 | 218 | >1000 | 363 |
| IQ-5 | 4-Bromo | >1000 | >1000 | >1000 | >1000 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel isoquinoline-based compounds with the potential for kinase inhibition. The synthetic protocols outlined herein provide robust methods for generating a library of derivatives for biological screening. The provided data on related compounds and the context of key signaling pathways should guide researchers in the design and evaluation of new potential therapeutic agents. Further exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these inhibitors for specific kinase targets.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 3-Chloroisoquinoline-4-carbaldehyde in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroisoquinoline-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the discovery of novel anticancer agents. Its reactive aldehyde group and substituted isoquinoline core make it an ideal starting material for the synthesis of a diverse range of derivatives, including Schiff bases, chalcones, and other heterocyclic systems. These derivatives have been shown to exhibit promising cytotoxic and kinase inhibitory activities, making this compound a molecule of high interest in medicinal chemistry and oncology research.
The isoquinoline scaffold itself is a well-established pharmacophore present in numerous natural and synthetic compounds with proven anticancer properties. The introduction of a chlorine atom at the 3-position and a carbaldehyde group at the 4-position provides handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This application note provides an overview of the utility of this compound in anticancer drug discovery, including synthetic protocols for derivative synthesis and methodologies for evaluating their biological activity.
Synthesis of Anticancer Derivatives
This compound serves as a key intermediate in the synthesis of various classes of compounds with potential anticancer activity. A common and straightforward synthetic route involves the condensation of the aldehyde with primary amines to form Schiff bases. The following protocol is a representative example for the synthesis of Schiff base derivatives from the closely related 2-chloroquinoline-3-carbaldehyde, which can be adapted for this compound.[1]
Experimental Protocol: Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted anilines or other primary amines
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.
-
To this solution, add 1 equivalent of the desired substituted aniline.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity of Derivatives
Derivatives of chloro-quinoline/isoquinoline carbaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro anticancer activity of Schiff base derivatives of the related 2-chloroquinoline-3-carbaldehyde against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines, as determined by the MTT assay.[1]
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM)[1] |
| 5c | 6-methoxy-2-chloroquinoline-3-carbaldehyde derivative | MCF-7 | 12.73 |
| A549 | 13.76 | ||
| 5f | 6-methyl-2-chloroquinoline-3-carbaldehyde derivative | MCF-7 | 13.78 |
| A549 | 13.44 | ||
| 5i | 6-chloro-2-chloroquinoline-3-carbaldehyde derivative | MCF-7 | 10.65 |
| A549 | 10.89 |
Experimental Protocols for Biological Evaluation
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases. The following is a general protocol for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Potential Mechanisms of Action
The anticancer effects of isoquinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with key signaling pathways that regulate cell proliferation and survival.
Induction of Apoptosis
Isoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.
Inhibition of Signaling Pathways
Several signaling pathways are commonly dysregulated in cancer, leading to uncontrolled cell growth. Isoquinoline derivatives have been shown to inhibit key kinases in these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and anticancer evaluation of derivatives of this compound.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways by isoquinoline derivatives.
Structure-Activity Relationship Logic
Caption: Logical relationship for developing anticancer agents from the this compound core.
References
Application Notes and Protocols for Suzuki Coupling of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Chloroisoquinoline-4-carbaldehyde with various boronic acids. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 3-position via robust C-C bond-forming reactions is crucial for the synthesis of novel drug candidates. The following protocols are based on established methodologies for the coupling of challenging heteroaryl chlorides.[1][2][3][4]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5][6] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of biaryls, substituted styrenes, and polyolefins.[6] The coupling of heteroaryl chlorides, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2][5] However, the development of highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands, has made the coupling of these substrates more routine and efficient.[4][7]
These protocols offer starting points for the Suzuki coupling of this compound, a key intermediate in the synthesis of various biologically active molecules. The electron-withdrawing nature of the aldehyde and the nitrogen atom in the isoquinoline ring activates the chloride for oxidative addition to the palladium(0) center, facilitating the coupling reaction.[2]
Data Presentation: Recommended Suzuki Coupling Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are compiled from successful couplings of similar electron-deficient heteroaryl chlorides.[1][3][8] Optimization of these parameters may be necessary for specific substrates.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Precatalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) |
| Ligand | SPhos | XPhos | dppf |
| Catalyst Loading (mol%) | 2 | 1.5 | 5 |
| Ligand Loading (mol%) | 4 | 3 | 5 |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Base Equivalents | 2.0 | 2.0 | 2.5 |
| Solvent | Dioxane/H₂O (10:1) | THF | Toluene/H₂O (4:1) |
| Temperature (°C) | 100 | 80 | 110 |
| Reaction Time (h) | 12-24 | 8-16 | 12-24 |
| Boronic Acid (equiv.) | 1.2 | 1.5 | 1.2 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki coupling reaction of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) to the flask.
-
Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-isoquinoline-4-carbaldehyde.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The protocols outlined in this document provide a solid foundation for researchers to successfully perform the Suzuki-Miyaura coupling on this compound. The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction outcome, and the provided table offers several validated starting points. For challenging substrates or to improve yields, screening of different reaction conditions is recommended. The inherent utility of the Suzuki coupling reaction makes it an indispensable tool in the synthesis of novel isoquinoline derivatives for drug discovery and development.
References
- 1. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Condensation Reactions Involving 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key condensation reactions involving 3-chloroisoquinoline-4-carbaldehyde. This versatile building block is a crucial intermediate in the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents.[1] The protocols outlined below are based on established synthetic methodologies for structurally related compounds and are intended to serve as a comprehensive guide for researchers.
Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinolin-5(4H)-ones as Potential Kinase Inhibitors
The fusion of a pyrazole ring to the isoquinoline core via condensation of this compound with hydrazines is a powerful strategy for generating potent kinase inhibitors. The resulting pyrazolo[4,3-c]isoquinoline scaffold is a privileged structure in cancer drug discovery, with derivatives showing inhibitory activity against various kinases involved in cell cycle regulation and proliferation.
Biological Significance:
Pyrazolo[3,4-g]isoquinolines, structural isomers of the title compounds, have demonstrated potent inhibitory activity against several key kinases, including Haspin, CLK1, DYRK1A, and CDK9.[2] Haspin kinase, in particular, is a critical regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The pyrazolo[4,3-c]isoquinoline core is therefore a highly attractive scaffold for the development of novel anticancer therapeutics.
Experimental Protocol: Synthesis of 4-Substituted-2-chloropyrazolo[4,3-c]isoquinolin-5(4H)-ones
This protocol describes the condensation of this compound with a substituted hydrazine, followed by cyclization to yield the corresponding pyrazolo[4,3-c]isoquinolin-5(4H)-one.
Materials:
-
This compound
-
Substituted hydrazine hydrochloride (e.g., methylhydrazine sulfate, phenylhydrazine hydrochloride)
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the substituted hydrazine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add glacial acetic acid (5 mL) and continue to reflux for an additional 8-12 hours to facilitate cyclization.
-
Cool the mixture and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the corresponding 4-substituted-2-chloropyrazolo[4,3-c]isoquinolin-5(4H)-one. The chlorine atom at the 2-position can be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.
Quantitative Data: Kinase Inhibitory Activity of Structurally Related Pyrazolo[3,4-g]isoquinolines
The following table summarizes the kinase inhibitory data for a series of pyrazolo[3,4-g]isoquinoline derivatives, which serve as representative examples of the potential biological activity of the compounds synthesized from this compound.
| Compound ID | R1 | R2 | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/CycT IC50 (nM) |
| 1a' | H | H | 250 | >1000 | >1000 | >1000 |
| 1b | Me | H | 57 | 70 | 145 | 180 |
| 1c | Et | H | 66 | 165 | 225 | 210 |
| 2a | H | H | 110 | 120 | 130 | 150 |
| 2b | Me | H | 85 | 105 | 180 | 200 |
| 2c | Et | H | 62 | >1000 | 250 | >1000 |
Data adapted from a study on pyrazolo[3,4-g]isoquinolines.[2]
Visualization: Haspin Kinase Signaling Pathway in Mitosis
Caption: Role of Haspin kinase in mitosis and its inhibition.
Application Note 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Isoquinoline Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated isoquinoline derivatives. These products are valuable intermediates for further synthetic transformations, such as Michael additions and cycloadditions, to generate complex heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
This protocol details a base-catalyzed Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
A precipitate should form upon completion of the reaction.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired 2-((3-chloroisoquinolin-4-yl)methylene)malononitrile.
Quantitative Data: Representative Yields for Knoevenagel Condensation of Heterocyclic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 92 |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 88 |
| Indole-3-carboxaldehyde | Malononitrile | Piperidine | Ethanol | 95 |
| Pyridine-4-carboxaldehyde | Malononitrile | Piperidine | Ethanol | 90 |
Data adapted from various sources for analogous reactions.
Visualization: Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Application Note 3: Wittig Reaction for the Synthesis of Alkenylisoquinolines
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[4] Applying this reaction to this compound allows for the introduction of a variety of substituted vinyl groups at the 4-position of the isoquinoline ring. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.
Experimental Protocol: Wittig Olefination of this compound
This protocol describes a typical Wittig reaction using a non-stabilized ylide, which generally favors the formation of the (Z)-alkene.
Materials:
-
Alkyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the alkyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 mmol) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Quantitative Data: Representative Yields and Stereoselectivity in Wittig Reactions
| Aldehyde | Ylide | Base | Z:E Ratio | Yield (%) |
| Benzaldehyde | Ph3P=CHCH3 | n-BuLi | >95:5 | 85 |
| 4-Chlorobenzaldehyde | Ph3P=CHCO2Et | NaH | <5:95 | 92 |
| Cyclohexanecarboxaldehyde | Ph3P=CH2 | n-BuLi | - | 88 |
Data adapted from various sources for analogous reactions.
Visualization: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Application Note 4: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline derivative.[5] When tryptamine is used as the β-arylethylamine, the product is a tetrahydro-β-carboline, a core structure found in many biologically active alkaloids. Reacting this compound with tryptamine via a Pictet-Spengler reaction would yield novel and complex heterocyclic systems with potential pharmacological applications.
Experimental Protocol: Pictet-Spengler Reaction of this compound with Tryptamine
This protocol outlines the acid-catalyzed Pictet-Spengler reaction.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of tryptamine (1.1 mmol) in dichloromethane (20 mL), add this compound (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trifluoroacetic acid (1.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Yields for Pictet-Spengler Reactions
| β-Arylethylamine | Aldehyde | Acid Catalyst | Solvent | Yield (%) |
| Tryptamine | Benzaldehyde | TFA | DCM | 85 |
| Tryptamine | Acetaldehyde | HCl | H2O | 78 |
| Phenethylamine | Formaldehyde | HCl | H2O | 90 |
Data adapted from various sources for analogous reactions.
Visualization: Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds derived from 3-chloroisoquinoline-4-carbaldehyde. This versatile starting material serves as a key building block for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe the synthesis of pyrazolo[4,3-c]isoquinolines, isoxazolo[4,3-c]isoquinolines, and triazolo[4,3-c]isoquinolines, classes of compounds known for their wide range of biological activities.
Application Note 1: Synthesis of Pyrazolo[4,3-c]isoquinolin-5(1H)-one Derivatives
Background: Pyrazolo[4,3-c]isoquinolines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Some derivatives have been identified as potential inhibitors of NF-κB activation and TGF-beta activated kinase 1 (TAK1), highlighting their therapeutic potential.[1] The synthesis of these compounds can be readily achieved through the condensation of this compound with hydrazine hydrate, followed by intramolecular cyclization.
Synthetic Workflow:
Caption: Synthetic route to Pyrazolo[4,3-c]isoquinolin-5(1H)-one.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]isoquinolin-5(1H)-one
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone intermediate may precipitate and can be filtered and washed with cold ethanol.
-
-
Cyclization to Pyrazolo[4,3-c]isoquinolin-5(1H)-one:
-
The crude hydrazone can be subjected to cyclization by heating in a high-boiling solvent (e.g., nitrobenzene) or by refluxing in ethanol with a catalytic amount of acetic acid.
-
Monitor the cyclization by TLC until the disappearance of the hydrazone spot.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate if an acid catalyst was used.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent to afford the pure pyrazolo[4,3-c]isoquinolin-5(1H)-one.
-
Quantitative Data (Representative):
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Pyrazolo[4,3-c]isoquinolin-5(1H)-one | This compound | Hydrazine hydrate | Ethanol | 4-6 h | 75-85 |
| 2-Phenyl-pyrazolo[4,3-c]isoquinolin-5(2H)-one | This compound | Phenylhydrazine | Ethanol | 4-6 h | 70-80 |
Application Note 2: Synthesis of Isoxazolo[4,3-c]isoquinoline Derivatives
Background: Isoxazole-fused heterocycles are prevalent in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The synthesis of isoxazolo[4,3-c]isoquinolines from this compound involves the formation of an oxime intermediate, followed by an intramolecular cyclization.
Synthetic Workflow:
Caption: Synthetic pathway to Isoxazolo[4,3-c]isoquinoline.
Experimental Protocol: Synthesis of Isoxazolo[4,3-c]isoquinoline
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine (as base)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.
-
Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
Filter the precipitated oxime, wash with water, and dry.
-
-
Cyclization to Isoxazolo[4,3-c]isoquinoline:
-
The crude oxime can be cyclized by refluxing in a suitable solvent such as ethanol or dioxane in the presence of a base (e.g., sodium carbonate or triethylamine) to facilitate the intramolecular nucleophilic substitution of the chlorine atom.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain pure isoxazolo[4,3-c]isoquinoline.
-
Quantitative Data (Representative):
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Isoxazolo[4,3-c]isoquinoline | This compound | Hydroxylamine HCl, NaOAc | Ethanol | 6-8 h | 65-75 |
Application Note 3: Synthesis of[1][2][5]Triazolo[4,3-c]isoquinoline Derivatives
Background: Triazole-containing heterocycles are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antifungal, and antiviral properties.[4][5]Triazolo[4,3-c]isoquinolines can be synthesized from this compound by first forming a thiosemicarbazone intermediate, followed by oxidative cyclization. Some triazolo[3,4-a]isoquinoline chalcone derivatives have been shown to induce apoptosis in cancer cells.[6]
Synthetic Workflow:
Caption: Synthesis of[5]Triazolo[4,3-c]isoquinoline.
Experimental Protocol: Synthesis of 3-Thioxo-2,3-dihydro-[1][2][5]triazolo[4,3-c]isoquinoline
Materials:
-
This compound
-
Thiosemicarbazide
-
Glacial acetic acid
-
Ethanol
-
Iron(III) chloride (FeCl₃) or Iodine (I₂)
-
Sodium thiosulfate solution (for iodine quenching)
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
Thiosemicarbazone Formation:
-
To a solution of this compound (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The thiosemicarbazone product may precipitate. Filter the solid, wash with cold ethanol, and dry.
-
-
Oxidative Cyclization to[5]Triazolo[4,3-c]isoquinoline:
-
Suspend the thiosemicarbazone (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add an oxidizing agent such as iron(III) chloride (2.0 eq) or iodine (1.2 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
If iodine is used, quench the excess iodine with a sodium thiosulfate solution after cooling.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure triazole derivative.
-
Quantitative Data (Representative):
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 3-Thioxo-2,3-dihydro-[5]triazolo[4,3-c]isoquinoline | This compound | Thiosemicarbazide, FeCl₃ | Ethanol | 8-12 h | 60-70 |
Potential Signaling Pathways for Synthesized Heterocycles
The synthesized heterocycles, based on their core structures, have the potential to modulate various signaling pathways implicated in diseases like cancer and inflammation.
Pyrazolo[4,3-c]isoquinolines and NF-κB/TAK1 Signaling: Some pyrazolo[4,3-c]isoquinolines have been identified as inhibitors of the NF-κB signaling pathway, potentially through the inhibition of TAK1 kinase.[1] This pathway is crucial in inflammation and cancer progression.
Caption: Inhibition of the NF-κB pathway by Pyrazolo[4,3-c]isoquinoline.
Triazolo[4,3-c]isoquinolines and Apoptosis Induction: Certain triazolo-fused isoquinolines have demonstrated the ability to induce apoptosis in cancer cells, a key mechanism for anticancer agents.[6] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of Apoptosis by Triazolo[4,3-c]isoquinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoline synthesis [organic-chemistry.org]
- 6. [1,2,4] Triazolo [3,4-a]isoquinoline chalcone derivative exhibits anticancer activity via induction of oxidative stress, DNA damage, and apoptosis in Ehrlich solid carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of 3-Chloroisoquinoline-4-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anticancer agents.[1] The methods outlined below are essential for confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
A comprehensive characterization of this compound (C₁₀H₆ClNO, Molecular Weight: 191.61 g/mol , CAS: 120285-29-2) typically involves a combination of spectroscopic and chromatographic methods.[2] These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis to determine the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the isoquinoline ring. The electron-withdrawing effects of the chlorine atom and the aldehyde group will cause a general downfield shift of the aromatic protons compared to the parent isoquinoline.[3]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (Aldehyde) | ~10.0 - 10.5 | s (singlet) |
| H-5 | ~8.3 - 8.5 | d (doublet) |
| H-8 | ~8.1 - 8.3 | d (doublet) |
| H-6 | ~7.8 - 8.0 | t (triplet) |
| H-7 | ~7.6 - 7.8 | t (triplet) |
| H-1 (Isoquinoline) | ~9.2 - 9.4 | s (singlet) |
Note: Predicted values are based on the analysis of similar structures and are relative to Tetramethylsilane (TMS) at 0 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 - 195 |
| Aromatic C-Cl | ~148 - 152 |
| Aromatic C-CHO | ~135 - 140 |
| Other Aromatic C | ~120 - 135 |
| Quaternary C | ~140 - 155 |
Note: Predicted values are based on the analysis of similar structures.[4][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Workflow for NMR Spectroscopy
References
Application Note: Structural Elucidation of 3-Chloroisoquinoline-4-carbaldehyde using NMR and Mass Spectrometry
Abstract
This application note provides a detailed protocol for the comprehensive analysis of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Detailed methodologies for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) are presented. The expected spectral data, including chemical shifts, coupling constants, and mass-to-charge ratios, are summarized to facilitate the structural confirmation and purity assessment of this compound. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its reactive aldehyde group and substituted isoquinoline core make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors and anticancer agents.[1] Accurate structural characterization and purity verification are critical for its application in drug discovery and development. This note details the analytical workflow for the definitive identification of this compound using the powerful combination of NMR and mass spectrometry.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality spectral data.
-
For NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.
-
Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard (0 ppm).
-
Transfer the solution into a 5 mm NMR tube.
-
-
For Mass Spectrometry (ESI-MS):
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The solution is now ready for direct infusion or injection into the ESI-MS system.
-
NMR Spectroscopy
The following parameters are recommended for acquiring high-resolution NMR spectra.
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
High-resolution mass spectrometry is employed for accurate mass determination.
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
Predicted Data and Results
The following tables summarize the predicted NMR and MS data for this compound based on established principles and data from similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.30 | s | - |
| H-5 | 8.35 | d | 8.5 |
| H-8 | 8.20 | d | 8.5 |
| H-6 | 7.85 | t | 7.5 |
| H-7 | 7.70 | t | 7.5 |
| -CHO | 10.50 | s | - |
Note: The electron-withdrawing effects of the chlorine and aldehyde groups are expected to shift the aromatic protons downfield compared to unsubstituted isoquinoline.[2]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 152.5 |
| C-3 | 148.0 |
| C-4 | 130.0 |
| C-4a | 128.5 |
| C-5 | 129.5 |
| C-6 | 132.0 |
| C-7 | 128.0 |
| C-8 | 130.5 |
| C-8a | 136.0 |
| -CHO | 192.0 |
Note: The aldehyde carbon is characteristically found at a very low field.[3][4]
Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI-MS)
| Ion | Calculated m/z |
| [M+H]⁺ | 192.0211 |
| [M+Na]⁺ | 214.0030 |
Note: The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak.
Visualizations
Analytical Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for the analysis of this compound.
Structural Interpretation Logic
The diagram below outlines the logical process for interpreting the spectral data to confirm the structure.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Utilizing 3-Chloroisoquinoline-4-carbaldehyde for the Synthesis of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloroisoquinoline-4-carbaldehyde is a versatile heterocyclic building block increasingly recognized for its potential in the development of novel fluorescent probes.[1] Its reactive aldehyde group serves as a convenient handle for the synthesis of a variety of derivatives, particularly through Schiff base condensation with primary amines. The inherent photophysical properties of the isoquinoline scaffold, combined with the electronic modifications introduced through derivatization, allow for the rational design of probes for a range of applications, including the detection of metal ions, pH sensing, and bioimaging.
The core principle behind the use of this compound in fluorescent probe design often involves modulation of intramolecular charge transfer (ICT) or other photophysical processes upon interaction with a target analyte. The formation of a Schiff base with an appropriate amine-containing molecule can lead to a "turn-on" or ratiometric fluorescent response, providing a detectable signal for sensing applications.
This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, focusing on a representative Schiff base derivative for the detection of metal ions.
Synthesis of a 3-Chloroisoquinoline-Based Fluorescent Probe
A common and straightforward approach to synthesize a fluorescent probe from this compound is through a Schiff base condensation reaction with an aromatic amine. For instance, the reaction with 2-aminophenol can yield a probe with potential for metal ion sensing due to the presence of a chelating pocket formed by the imine nitrogen and the hydroxyl group.
Experimental Protocol: Synthesis of (E)-2-(((3-chloroisoquinolin-4-yl)methylene)amino)phenol
Materials:
-
This compound
-
2-Aminophenol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.1 mmol of 2-aminophenol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure Schiff base probe.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow for Probe Synthesis
Caption: Synthetic workflow for the preparation of a Schiff base fluorescent probe.
Application: Fluorescent Sensing of Metal Ions
Schiff base ligands derived from this compound containing appropriate chelating moieties can exhibit changes in their fluorescence properties upon coordination with metal ions. This can be due to several mechanisms, including chelation-enhanced fluorescence (CHEF), where the metal ion binding restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity.
Experimental Protocol: General Procedure for Metal Ion Titration
Materials:
-
Stock solution of the synthesized fluorescent probe (e.g., 1.0 mM in DMSO or acetonitrile).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., HEPES, pH 7.4).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the desired buffer solution.
-
Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength (λex).
-
Incrementally add small aliquots of a specific metal ion stock solution to the probe solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion to generate a titration curve.
-
Repeat the experiment with a range of different metal ions to assess the selectivity of the probe.
Data Presentation: Representative Photophysical and Sensing Properties
The following table summarizes hypothetical yet representative data for a fluorescent probe derived from this compound for the detection of a target metal ion (e.g., Zn²⁺).
| Parameter | Value |
| Probe Concentration | 10 µM |
| Solvent/Buffer | HEPES (10 mM, pH 7.4) |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) - Free Probe | ~450 nm |
| Emission Wavelength (λem) - Probe + Zn²⁺ | ~445 nm |
| Fluorescence Quantum Yield (Φ) - Free Probe | ~0.05 |
| Fluorescence Quantum Yield (Φ) - Probe + Zn²⁺ | ~0.45 |
| Detection Limit (LOD) | ~50 nM |
| Binding Stoichiometry (Probe:Zn²⁺) | 1:1 |
Signaling Pathway for "Turn-On" Fluorescence Sensing
Caption: Mechanism of chelation-enhanced fluorescence.
Application in Cellular Imaging
Fluorescent probes derived from this compound can be designed to be cell-permeable, allowing for the imaging of intracellular analytes. The lipophilicity of the isoquinoline core can facilitate passive diffusion across the cell membrane.
Experimental Protocol: Live-Cell Imaging
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes.
-
Stock solution of the fluorescent probe (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters.
Procedure:
-
Grow cells to a suitable confluency on glass-bottom dishes.
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing cell culture medium from the dishes and wash the cells once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37 °C in a CO₂ incubator.
-
After incubation, wash the cells twice with PBS to remove any excess probe.
-
Add fresh PBS or cell culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
To observe the probe's response to an analyte, cells can be pre-treated with the analyte before or during probe incubation.
Experimental Workflow for Cellular Imaging
Caption: Workflow for live-cell fluorescence imaging.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of novel fluorescent probes. The straightforward formation of Schiff bases allows for the introduction of diverse functionalities, enabling the development of probes for a wide array of analytes and applications. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this versatile scaffold in the fields of chemical biology, diagnostics, and drug discovery. Further derivatization of the isoquinoline core and the reacting amine can lead to probes with tailored properties, including enhanced selectivity, varied emission wavelengths, and improved biocompatibility.
References
Application Notes and Protocols for the Creation of an Isoquinoline Derivative Library
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of isoquinoline derivative libraries. Isoquinolines are a vital class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[1][2] Creating diverse libraries of these derivatives is a key strategy in modern drug discovery for identifying novel therapeutic leads.[3][4]
Application Notes
Introduction to Isoquinoline Scaffolds in Drug Discovery
The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets.[5] Derivatives have been developed with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][6][7][8] Well-known drugs containing the isoquinoline nucleus include the vasodilator Papaverine and the anticancer agent Nelfinavir.[1] The construction of isoquinoline libraries allows for the systematic exploration of chemical space around this core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3][4]
Biological Targets and Signaling Pathways
Isoquinoline derivatives are known to modulate several critical cellular signaling pathways implicated in disease, particularly in oncology. Their mechanisms of action often involve the inhibition of kinases, topoisomerases, and microtubule polymerization, or the induction of apoptosis.[7]
One of the key pathways targeted by isoquinoline alkaloids is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[7][9] Dysregulation of this pathway is a hallmark of many cancers.[7] Isoquinoline derivatives can interfere with this pathway at various nodes, making them attractive candidates for cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.
Library Screening Strategy
Once a library of isoquinoline derivatives is synthesized, high-throughput screening (HTS) is employed to identify "hit" compounds with desired biological activity.[10][11] The screening process involves testing each compound in the library against a specific biological target or in a cell-based assay.[11][12]
The general workflow for HTS includes assay development, automated screening of the compound library, and data analysis to identify active compounds.[12] Follow-up studies then confirm the activity and determine the potency (e.g., IC50) of the initial hits.
Caption: A typical workflow for high-throughput screening (HTS) of a chemical library.
Experimental Protocols
The synthesis of an isoquinoline library relies on robust and versatile chemical reactions that can accommodate a wide range of starting materials. Key methods include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[13] Microwave-assisted synthesis and solid-phase synthesis are particularly effective for accelerating library production.[3][14]
Caption: General workflow for the parallel synthesis of an isoquinoline derivative library.
Protocol 1: Bischler-Napieralski Reaction (Microwave-Assisted)
The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[15][16][17] Microwave irradiation can dramatically reduce reaction times and improve yields.[3]
General Procedure:
-
Amide Formation: A substituted phenethylamine (1.0 equiv) is reacted with an appropriate acyl chloride or carboxylic acid to form the corresponding β-arylethylamide.
-
Cyclization: The dried β-arylethylamide (0.5 mmol, 1.0 equiv) is placed in a microwave reaction vial.
-
A solvent (e.g., toluene or acetonitrile, 2 mL) and a dehydrating agent (e.g., POCl₃ or P₂O₅, 1.5-3.0 equiv) are added.[17][18]
-
The vial is sealed, and the mixture is subjected to microwave irradiation (e.g., 140-160°C for 10-30 minutes).[3][19]
-
Work-up: After cooling, the reaction mixture is carefully quenched with ice and made basic with an aqueous solution of NaOH or NH₄OH.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the 3,4-dihydroisoquinoline.
-
Aromatization (Optional): The resulting dihydroisoquinoline can be oxidized to the corresponding isoquinoline using a catalyst such as Pd/C in a suitable solvent under heating.[3]
Protocol 2: Pictet-Spengler Reaction
The Pictet-Spengler reaction produces tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[20][21] This reaction is highly versatile and often proceeds under mild conditions, especially with electron-rich aromatic rings.[21][22]
General Procedure:
-
Starting Materials: A substituted β-arylethylamine (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) are used.
-
Reaction: The reactants are dissolved in a suitable solvent (e.g., toluene, methanol, or water).
-
An acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or formic acid) is added. Reaction conditions can range from room temperature to reflux, depending on the reactivity of the substrates.[21]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.
-
The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the pure tetrahydroisoquinoline.
Protocol 3: Solid-Phase Synthesis of Isoquinolinones
Solid-phase synthesis is a powerful technique for library creation, allowing for the use of excess reagents and simplified purification by filtration.[23] This protocol describes the synthesis of isoquinolinones using a solid support.
General Procedure:
-
Resin Loading: A suitable starting material, such as an amino acid derivative (e.g., phenylalanine), is attached to a solid support resin (e.g., hydroxymethyl resin).
-
Amide Formation: The resin-bound amine is acylated with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, DIC).
-
Cyclization and Cleavage: A Bischler-Napieralski-type cyclization is performed. The resin is treated with a cyclizing/cleavage cocktail (e.g., POCl₃/P₂O₅ in a suitable solvent system). This step simultaneously forms the isoquinolinone ring and cleaves the product from the solid support.
-
Work-up: The resin is filtered off and washed with a suitable solvent. The combined filtrate contains the crude product.
-
Purification: The solvent is evaporated, and the crude isoquinolinone is purified, typically by preparative HPLC, to yield the final library members.
Data Presentation: Synthesis and Activity
Quantitative data from library synthesis and screening should be organized for clear comparison.
Table 1: Representative Yields for Microwave-Assisted Bischler-Napieralski Synthesis
| Entry | β-Arylethylamide Substituent (R) | Acyl Group (R') | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,4-dimethoxy | Phenyl | POCl₃, Toluene, 150°C, 15 min | 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline | 85 |
| 2 | H | Methyl | P₂O₅, MeCN, 140°C, 20 min | 1-Methyl-3,4-dihydroisoquinoline | 78 |
| 3 | 3-methoxy | 4-Chlorophenyl | POCl₃, Neat, 160°C, 10 min | 1-(4-Chlorophenyl)-6-methoxy-3,4-dihydroisoquinoline | 81 |
| 4 | 3,4-methylenedioxy | Ethyl | P₂O₅, Toluene, 150°C, 25 min | 1-Ethyl-6,7-methylenedioxy-3,4-dihydroisoquinoline | 75 |
Table 2: Biological Activity of Selected Isoquinoline-Quinazoline Derivatives against HER2/EGFR Kinases [24]
| Compound | R¹ | R² | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |
|---|---|---|---|---|---|
| Lapatinib | - | - | 13 | 11 | 0.8 |
| 14a | H | 3-fluorophenyl | 11 | 160 | 14.5 |
| 14b | H | 4-fluorophenyl | 12 | 140 | 11.7 |
| 14f | Cl | 4-fluorophenyl | 10 | 70 | 7.0 |
| 14g | Cl | 3-fluorophenyl | 8 | 90 | 11.3 |
Data is presented for illustrative purposes and is based on reported findings.[24]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 4. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 18. Bischler-Napieralski Reaction [organic-chemistry.org]
- 19. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 20. name-reaction.com [name-reaction.com]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 23. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloroisoquinoline-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloroisoquinoline-4-carbaldehyde synthesis. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The reagent may have decomposed due to moisture or improper preparation. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Stoichiometry: Incorrect molar ratios of starting material to Vilsmeier reagent. 4. Degradation: Starting material or product may be degrading under the reaction conditions. | 1. Prepare the Vilsmeier reagent fresh before use at low temperatures (e.g., 0 °C) under anhydrous conditions. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider gradually increasing the reaction temperature or extending the reaction time. 3. Optimize the molar ratio of the isoquinoline precursor to the Vilsmeier reagent; an excess of the reagent is often beneficial. 4. Ensure the reaction temperature is not excessively high, which can lead to decomposition. |
| Formation of Multiple Byproducts | 1. Side Reactions: High reaction temperatures can promote the formation of undesired products. 2. Impurities in Starting Materials: Contaminants in the starting isoquinoline derivative can lead to side reactions. 3. Over-formylation: Reaction at other positions on the isoquinoline ring. | 1. Carefully control the reaction temperature. Lowering the temperature may improve selectivity. 2. Ensure the purity of the starting materials through techniques like recrystallization or distillation. 3. Optimize reaction conditions, such as temperature and stoichiometry, to favor formylation at the desired position. |
| Dark-Colored Reaction Mixture or Product | 1. Polymerization: The aldehyde product can be prone to polymerization, especially at elevated temperatures. 2. Decomposition: High temperatures can cause the decomposition of starting materials or the product, leading to colored impurities. | 1. Minimize the reaction time and avoid excessive heating. 2. Promptly work up the reaction upon completion and consider purification techniques like treatment with activated carbon. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Hydrolysis: The intermediate iminium salt may not be fully hydrolyzed during the work-up. 2. Product Solubility: The product might have some solubility in the aqueous layer during extraction. 3. Emulsion Formation: Formation of stable emulsions during aqueous work-up can make phase separation difficult. | 1. Ensure complete hydrolysis by stirring the reaction mixture with ice-water for an adequate amount of time before extraction. 2. Adjust the pH of the aqueous layer and perform multiple extractions with a suitable organic solvent. 3. To break emulsions, add brine or a small amount of a different organic solvent during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich heterocycles like isoquinolines to introduce a carbaldehyde group. This reaction typically involves the use of a Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Q2: What are the critical parameters to control for maximizing the yield in a Vilsmeier-Haack reaction?
A2: Several parameters are critical for a high-yielding Vilsmeier-Haack reaction:
-
Temperature: The formation of the Vilsmeier reagent should be carried out at low temperatures (e.g., 0 °C) to prevent its decomposition. The subsequent formylation reaction temperature needs to be carefully optimized to ensure a reasonable reaction rate without causing degradation of the product or promoting side reactions.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so the reaction should be carried out under anhydrous conditions using dry solvents and glassware.
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
Q3: How can I purify the crude this compound?
A3: Purification of the crude product can typically be achieved through the following methods:
-
Recrystallization: This is an effective method for purifying solid products. A suitable solvent system needs to be identified in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a common and effective purification technique. The eluent system should be optimized based on TLC analysis.
-
Trituration: For removing minor impurities or inducing crystallization from an oily product, washing the crude material with a solvent in which the product has low solubility can be effective.
Quantitative Data on Vilsmeier-Haack Synthesis of Chloroquinoline Carbaldehydes
Disclaimer: The following data is for the synthesis of the closely related 2-chloroquinoline-3-carbaldehydes and should serve as a valuable reference for optimizing the synthesis of this compound.
| Starting Material (Acetanilide Derivative) | Chlorinating Agent | Molar Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| Acetanilide | POCl₃ | 1 : 3 : 15 | 80-90 | 7-10 | Not Specified |
| m-Methoxyacetanilide | POCl₃ | 1 : (excess DMF) : 12 | 90 | Not Specified | Optimized Yield |
| Substituted Acetanilides | POCl₃/PCl₅ | Varies | 80-120 | 4-16 | Good to Moderate |
Experimental Protocols
Representative Protocol for the Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
This protocol for a related compound can be adapted for the synthesis of this compound.
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3-15 equivalents)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Add the substituted acetanilide portion-wise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 7-10 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid precipitate by filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude 2-chloroquinoline-3-carbaldehyde by recrystallization from a suitable solvent such as ethyl acetate.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
common side products in the Vilsmeier-Haack formylation of isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Vilsmeier-Haack formylation of isoquinolines.
Troubleshooting Guides
This section addresses specific problems that may arise during the Vilsmeier-Haack formylation of isoquinolines, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Formylated Isoquinoline
| Potential Cause | Suggested Solutions |
| Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the electrophilic Vilsmeier reagent ([chloro(dimethylamino)methylidene]dimethylammonium chloride). | Ensure all glassware is thoroughly dried before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. |
| Insufficiently Activated Isoquinoline Ring: The isoquinoline substrate may not be electron-rich enough for efficient electrophilic substitution. | For isoquinolines with electron-withdrawing groups, consider using a larger excess of the Vilsmeier reagent and increasing the reaction temperature. However, be aware that harsher conditions can promote side reactions. |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the formylation to proceed to completion. | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-90 °C) may be necessary.[1] |
| Product Decomposition During Work-up: The formylated isoquinoline may be sensitive to the work-up conditions. | Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Use a mild base, such as sodium bicarbonate or sodium acetate solution, for neutralization to avoid potential degradation of the product. |
Issue 2: Formation of Multiple Products (Besides the Desired Regioisomer)
| Potential Cause | Suggested Solutions |
| Di-formylation: Highly activated isoquinoline rings can undergo formylation at more than one position. This is a known side reaction in Vilsmeier-Haack chemistry.[2] | Carefully control the stoichiometry, using a 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to the isoquinoline substrate as a starting point.[3] Consider adding the Vilsmeier reagent dropwise to a solution of the isoquinoline to avoid localized high concentrations. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of di-formylated byproducts.[3] |
| Formation of Regioisomers: Depending on the substitution pattern of the isoquinoline, formylation can occur at different positions on the benzene or pyridine ring. | The regioselectivity is influenced by the electronic effects of the substituents. Electron-donating groups will direct formylation to specific positions. A thorough understanding of the substrate's electronic properties is crucial. Careful purification by column chromatography is often required to separate regioisomers. |
| Reaction at a Nucleophilic Substituent: Substituents like hydroxyl (-OH) or amino (-NH₂) groups on the isoquinoline ring can react with the Vilsmeier reagent. For example, hydroxyl groups can form aryl formates.[2] | Protect the nucleophilic group before performing the Vilsmeier-Haack reaction. Common protecting groups for hydroxyls and amines can be employed and subsequently removed after formylation. |
Issue 3: Formation of Chlorinated Byproducts
| Potential Cause | Suggested Solutions |
| Chlorination by the Vilsmeier Reagent: The Vilsmeier reagent itself or residual POCl₃ can act as a chlorinating agent, leading to the formation of chloro-isoquinolines.[3] This is more likely at higher temperatures. | Maintain the lowest effective reaction temperature. If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[3] |
| Reaction with the Hydroxyl Group: In the case of hydroxyquinolines (and by extension, hydroxyisoquinolines), the hydroxyl group can be substituted by a chlorine atom.[4][5] | As with reaction at the nucleophilic site, protecting the hydroxyl group prior to the reaction is the most effective strategy to prevent this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Vilsmeier-Haack formylation of isoquinolines?
A1: Common side products include:
-
Di-formylated isoquinolines: Especially with electron-rich isoquinoline substrates.[2]
-
Regioisomers: Formylation at different positions of the isoquinoline ring system.
-
Chlorinated isoquinolines: Arising from the chlorinating potential of the Vilsmeier reagent system.[3]
-
Products from reactions with nucleophilic substituents: For example, the formation of aryl formates from hydroxyisoquinolines.[2]
Q2: At which position does the Vilsmeier-Haack formylation of unsubstituted isoquinoline occur?
A2: The formylation of unsubstituted isoquinoline typically occurs at the C5 position, which is the most electron-rich position in the benzene ring and is activated by the nitrogen atom.
Q3: How can I purify my formylated isoquinoline from the reaction mixture?
A3: After aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), the crude product is often purified by column chromatography on silica gel.[6][7] Recrystallization can also be an effective purification method.
Q4: What is the expected yield for the Vilsmeier-Haack formylation of an isoquinoline derivative?
A4: Yields can vary widely depending on the substrate's reactivity and the reaction conditions. For activated substrates, yields can be good to moderate (60-80%), while electron-withdrawing groups on the isoquinoline ring can lead to lower yields.[1]
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an Isoquinoline Derivative
This protocol is a general guideline and may require optimization for specific isoquinoline substrates.
1. Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a colorless to pale yellow solid Vilsmeier reagent may be observed.
2. Formylation Reaction:
-
Dissolve the isoquinoline substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable dry solvent like 1,2-dichloroethane.
-
Add the solution of the isoquinoline derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-90 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress via TLC.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is neutral.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure formylated isoquinoline.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of isoquinolines.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Optimizing Vilsmeier-Haack Reactions for Isoquinolines: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic compounds, including isoquinolines. This reaction provides a direct method to introduce a formyl group, a versatile handle for further synthetic transformations. However, optimizing reaction conditions to achieve high yields and minimize side reactions can be challenging. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the Vilsmeier-Haack formylation of isoquinolines.
Troubleshooting Guide
This guide addresses common problems encountered during the Vilsmeier-Haack reaction with isoquinoline substrates, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | 1. Insufficiently activated isoquinoline ring: The Vilsmeier-Haack reagent is a weak electrophile and reacts best with electron-rich systems. Isoquinolines with electron-withdrawing groups may be unreactive under standard conditions. 2. Decomposition of starting material or product: The reaction conditions, particularly elevated temperatures, may lead to the degradation of sensitive substrates or products. 3. Impure reagents: Moisture in the solvent (DMF) or partially hydrolyzed phosphorus oxychloride (POCl₃) can deactivate the Vilsmeier reagent. | 1. Increase reaction temperature: A moderate increase in temperature can sometimes drive the reaction to completion. However, this should be done cautiously to avoid decomposition. 2. Use a more reactive Vilsmeier reagent: The Vilsmeier reagent can be pre-formed at 0-5°C before the addition of the isoquinoline substrate. Using alternative reagents like oxalyl chloride or thionyl chloride with DMF can also be explored. 3. Ensure anhydrous conditions: Use freshly distilled, anhydrous DMF and high-quality POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Multiple Formylations | 1. Highly activated isoquinoline ring: Isoquinolines with strong electron-donating groups are susceptible to di- or even tri-formylation. 2. Excess Vilsmeier reagent: Using a large excess of the Vilsmeier reagent increases the likelihood of multiple formylations. | 1. Control stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the isoquinoline substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization. 2. Lower reaction temperature: Running the reaction at a lower temperature can improve selectivity for mono-formylation. 3. Slow addition of the reagent: Add the Vilsmeier reagent dropwise to a solution of the isoquinoline substrate to maintain a low concentration of the formylating agent. |
| Formation of Chlorinated Byproducts | 1. Reaction with POCl₃: Phosphorus oxychloride can act as a chlorinating agent, especially at higher temperatures. | 1. Maintain low reaction temperatures: Perform the reaction at the lowest effective temperature to minimize chlorination. 2. Use alternative reagents: Consider using oxalyl chloride or thionyl chloride in place of POCl₃. 3. Prompt work-up: Efficiently quench the reaction and perform the aqueous work-up to minimize the contact time of the product with any remaining reactive chlorine species. |
| Unpredictable Regioselectivity | 1. Influence of substituents: The position of formylation on the isoquinoline ring is directed by the electronic and steric effects of existing substituents. | 1. Analyze substrate electronics: Electron-donating groups will direct formylation to the ortho and para positions, while the nitrogen atom also influences the regioselectivity. For isoquinoline, the 5 and 8 positions are generally favored for electrophilic substitution. 2. Literature review: Search for published examples of Vilsmeier-Haack reactions on similarly substituted isoquinolines to predict the likely outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DMF to POCl₃ for the Vilsmeier-Haack reaction on isoquinolines?
A1: The optimal ratio can vary depending on the reactivity of the isoquinoline substrate. A common starting point is a 1:1 to 1:1.5 molar ratio of DMF to POCl₃ to form the Vilsmeier reagent. For less reactive isoquinolines, a larger excess of the Vilsmeier reagent may be necessary. For instance, in the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a significant excess of POCl₃ (up to 12 moles) has been shown to maximize the yield.
Q2: At what temperature should I run the Vilsmeier-Haack reaction for my isoquinoline derivative?
A2: The reaction temperature is a critical parameter and depends on the substrate's reactivity. For highly activated, electron-rich isoquinolines, the reaction can often be performed at low temperatures (0-5°C) to control selectivity and minimize side reactions. For less reactive or electron-deficient isoquinolines, heating is often required, with temperatures typically ranging from 60°C to 90°C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Q3: What is the standard work-up procedure for a Vilsmeier-Haack reaction?
A3: A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold, saturated aqueous solution of a base like sodium bicarbonate or sodium acetate. This neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the aldehyde. The product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is often achieved by column chromatography.
Q4: Can I use other amides besides DMF in the Vilsmeier-Haack reaction?
A4: While DMF is the most common amide used, other N,N-disubstituted formamides can also be employed. The choice of amide can influence the reactivity of the Vilsmeier reagent.[1] For example, using N-methylformanilide can also lead to the formation of the corresponding formylated product.
Q5: My reaction is not going to completion, even at elevated temperatures. What can I do?
A5: If your isoquinoline substrate is particularly electron-deficient, you may need to consider alternative strategies. One approach is to introduce a temporary activating group to the isoquinoline ring before performing the Vilsmeier-Haack reaction, which can be removed in a subsequent step. Another option is to explore alternative formylation methods that utilize more potent electrophilic formylating agents.
Experimental Protocols
The following are generalized experimental protocols for the Vilsmeier-Haack formylation of an activated and a less activated isoquinoline precursor, drawing analogy from similar heterocyclic systems. Optimization of these protocols for specific substrates is recommended.
Protocol 1: Formylation of an Electron-Rich Isoquinoline Derivative (e.g., a dimethoxyisoquinoline)
This protocol is adapted from procedures for other electron-rich heterocyclic systems.
Materials:
-
Electron-rich isoquinoline derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (N₂ or Ar), add anhydrous DMF (acting as both reagent and solvent).
-
Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the DMF with vigorous stirring over 15-20 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the electron-rich isoquinoline derivative (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Stir the mixture until the ice has melted and gas evolution has ceased.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Formylation of a Less Activated Isoquinoline Derivative
This protocol is analogous to the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and may require higher temperatures and a larger excess of reagents.
Materials:
-
Less activated isoquinoline precursor (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (3.0 - 12.0 eq)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the less activated isoquinoline precursor (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add POCl₃ (3.0 - 12.0 eq) dropwise to the stirred mixture.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.
-
Maintain the temperature and stir for the required time (this can range from a few hours to overnight), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium acetate.
-
Filter the resulting precipitate and wash it with cold water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and their impact on yield for Vilsmeier-Haack reactions, based on analogous quinoline syntheses. These should be used as a starting point for optimizing reactions with isoquinoline substrates.
Table 1: Effect of POCl₃ Molar Ratio on the Yield of 2-chloro-3-formyl-m-methoxyquinoline
| Molar Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3 | 80-90 | 8 | 40 |
| 6 | 80-90 | 6 | 65 |
| 9 | 80-90 | 5 | 78 |
| 12 | 80-90 | 4 | 85 |
| 15 | 80-90 | 4 | 85 |
Table 2: Influence of Substituents on the Yield of 2-chloro-3-formylquinolines
| Substituent on Acetanilide | Reaction Time (h) | Yield (%) |
| H | 6 | 70 |
| m-OCH₃ | 4 | 85 |
| p-OCH₃ | 6 | 80 |
| o-CH₃ | 8 | 65 |
| p-CH₃ | 7 | 72 |
| p-Cl | 10 | 60 |
| p-Br | 10 | 58 |
| m-NO₂ | 15 | 20 |
| p-NO₂ | - | No reaction |
Visualizations
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of isoquinolines.
Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction
Caption: A decision-making workflow for troubleshooting low yields in the Vilsmeier-Haack reaction.
References
troubleshooting low reactivity of the chloro group in isoquinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the common challenges associated with the low reactivity of the chloro group in isoquinolines, providing practical troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group in my isoquinoline derivative unreactive towards nucleophilic substitution?
A1: The low reactivity of a chloro group on an isoquinoline ring in nucleophilic aromatic substitution (SNAr) is influenced by a combination of electronic and positional factors. The isoquinoline ring system possesses a complex electronic nature. While the nitrogen atom is electron-withdrawing, which should in theory activate the ring towards nucleophilic attack, the overall electron density and distribution can render certain positions less electrophilic. The position of the chloro group is critical; for instance, 1-chloroisoquinolines are generally more susceptible to nucleophilic attack than those with chlorine at other positions. For a successful SNAr reaction, the aromatic ring typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group, a condition that may not be met in your specific isoquinoline derivative.[1][2]
Q2: I am observing no reaction in a Suzuki-Miyaura coupling with my chloro-isoquinoline. What are the likely causes?
A2: The Suzuki-Miyaura reaction is a powerful tool for functionalizing aryl chlorides, but its success is highly dependent on the reaction conditions. The primary reason for a failed reaction is often related to the catalyst system and reaction conditions. The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, necessitating a more active palladium catalyst and specific ligands.[3] Common issues include:
-
Inactive Catalyst: The Pd(0) active species may not be generated or may have decomposed.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for facilitating the oxidative addition of the chloro-isoquinoline to the palladium center.
-
Insufficient Base: The base plays a key role in the transmetalation step. The strength and solubility of the base are critical.
-
Low Temperature: Aryl chlorides often require higher temperatures for the oxidative addition step to occur at a reasonable rate.
Q3: What is the difference in reactivity between 1-chloroisoquinoline and 3-chloroisoquinoline?
A3: 1-Chloroisoquinoline is generally more reactive towards nucleophiles than 3-chloroisoquinoline. This is due to the electronic influence of the ring nitrogen. The carbon at the 1-position is alpha to the nitrogen, making it more electron-deficient and thus more susceptible to nucleophilic attack.[4] The resulting intermediate in a nucleophilic substitution at the 1-position is also better stabilized.
Q4: Can steric hindrance be a major issue in reactions of chloro-isoquinolines?
A4: Yes, steric hindrance can significantly impede reactions at the chloro-substituted carbon.[5][6][7][8] If there are bulky substituents ortho to the chloro group, they can block the trajectory of the incoming nucleophile in an SNAr reaction or prevent the palladium catalyst from coordinating effectively in a cross-coupling reaction. This is a critical consideration when planning your synthetic route.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Recommendation |
| Insufficient Ring Activation | If the isoquinoline ring lacks strong electron-withdrawing groups, consider switching to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination for N-nucleophiles). |
| Poor Leaving Group | Add a catalytic amount of a more reactive halide salt, such as potassium iodide (KI), to facilitate an in-situ Finkelstein reaction, converting the chloro group to a more reactive iodo group.[9] |
| Weak Nucleophile | If using a neutral nucleophile (e.g., an amine or alcohol), add a suitable base to generate the more reactive conjugate base (anion). For weakly nucleophilic amines, consider using a stronger base or switching to a Buchwald-Hartwig amination protocol. |
| Suboptimal Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cation of the nucleophile's counter-ion, increasing the nucleophilicity of the anion.[10] |
| Low Reaction Temperature | Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy. Monitor the reaction closely for any signs of decomposition.[10] |
Issue 2: Failed Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Possible Cause | Recommendation |
| Catalyst/Ligand System | For chloro-isoquinolines, use a palladium precatalyst and a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, SPhos) that is known to be effective for aryl chlorides. |
| Base Selection | The choice of base is critical. For Suzuki reactions, bases like K3PO4 or Cs2CO3 are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. |
| Solvent Quality | Ensure the use of anhydrous and deoxygenated solvents, as both oxygen and water can deactivate the palladium catalyst. |
| Reaction Temperature | Reactions involving aryl chlorides often require higher temperatures (typically 80-120 °C) to promote the challenging oxidative addition step. |
| Arylboronic Acid/Ester Instability (Suzuki) | In Suzuki couplings, ensure the quality of the boronic acid or ester, as they can degrade upon storage. |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-isoquinoline
This protocol provides a general starting point for the palladium-catalyzed amination of a chloro-isoquinoline. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
Chloro-isoquinoline (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the chloro-isoquinoline, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloro-isoquinoline
This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a chloro-isoquinoline with a boronic acid or ester.
Materials:
-
Chloro-isoquinoline (1.0 eq)
-
Arylboronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., aqueous 2M K2CO3 or K3PO4, 3.0 eq)
-
Solvent (e.g., dioxane, DMF, or toluene/ethanol mixture)
Procedure:
-
To a reaction vessel, add the chloro-isoquinoline, arylboronic acid or ester, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing decomposition of 3-Chloroisoquinoline-4-carbaldehyde during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and handling of 3-Chloroisoquinoline-4-carbaldehyde during chemical reactions. Our goal is to help you minimize decomposition and maximize the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration often indicates decomposition of the aldehyde. Aromatic aldehydes, like this compound, can be sensitive to air, light, and trace impurities. The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored byproducts. To minimize this, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh before use whenever possible.
Q2: I am observing a significant amount of an unknown impurity in my reaction mixture by TLC/LC-MS. What are the likely degradation pathways for this compound?
A2: Several degradation pathways can occur depending on the reaction conditions:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (3-chloro-isoquinoline-4-carboxylic acid), especially in the presence of air or oxidizing agents.
-
Cannizzaro Reaction: Under strongly basic conditions, and since this aldehyde lacks an alpha-hydrogen, it can undergo a disproportionation reaction to yield the corresponding alcohol (3-chloroisoquinolin-4-yl)methanol and carboxylic acid.
-
Reaction with Nucleophiles: The aldehyde is susceptible to attack by various nucleophiles present in the reaction mixture, leading to a range of side products.
-
Instability in Strong Acid: While generally more stable than in strong base, prolonged exposure to strong acids can lead to the formation of hydrates or other degradation products.
Q3: How can I prevent the decomposition of this compound during a reaction that requires basic conditions?
A3: The most effective strategy is to protect the aldehyde group before subjecting the molecule to harsh basic conditions. The formation of a cyclic acetal is a common and effective method. Acetals are stable under basic conditions and can be readily removed under mild acidic conditions to regenerate the aldehyde.
Troubleshooting Guides
This section provides structured guidance for common issues encountered when working with this compound.
Issue 1: Low Yield in Reactions Involving Nucleophilic Attack on the Aldehyde
| Possible Cause | Troubleshooting Steps |
| Decomposition of the starting material. | - Ensure the this compound is of high purity before use. - Store the compound under an inert atmosphere and away from light. - Prepare solutions of the aldehyde immediately before use. |
| Side reactions due to basic or acidic conditions. | - If possible, perform the reaction under neutral or near-neutral pH conditions. - If basic or acidic conditions are required for other functional groups in your molecule, consider protecting the aldehyde as an acetal. |
| Oxidation of the aldehyde. | - Degas solvents before use. - Run the reaction under an inert atmosphere (N₂ or Ar). |
Issue 2: Formation of Multiple Products in Vilsmeier-Haack Synthesis of this compound
The Vilsmeier-Haack reaction is a common method for the synthesis of this compound. However, side reactions can occur.
| Possible Cause | Troubleshooting Steps |
| Over-formylation (di- or tri-formylation). | - Carefully control the stoichiometry of the Vilsmeier reagent to a 1:1 to 1.5:1 ratio relative to the isoquinoline precursor.[1] - Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[1] |
| Chlorination of the aromatic ring. | - Maintain a low reaction temperature (0 °C to room temperature) to minimize this side reaction.[1] - If chlorination persists, consider alternative formylating reagents.[1] |
| Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the starting material. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a 1,3-dioxolane (cyclic acetal) to protect the aldehyde functionality. This method is adapted from established procedures for similar aromatic aldehydes.[2][3]
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq) in toluene.
-
Reflux the mixture, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected compound, 2-(3-chloroisoquinolin-4-yl)-1,3-dioxolane.
Protocol 2: Deprotection of the Acetal
Materials:
-
2-(3-chloroisoquinolin-4-yl)-1,3-dioxolane
-
Acetone
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1M HCl.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected this compound.
Data Presentation
Table 1: General Stability Profile of Aromatic Aldehydes
| Condition | Expected Stability | Potential Degradation Products |
| Neutral pH, Room Temperature, Dark | High | Minimal degradation |
| Acidic Conditions (pH < 4) | Moderate | Hydrate formation |
| Basic Conditions (pH > 10) | Low | Cannizzaro products (alcohol and carboxylic acid) |
| Presence of Oxygen/Air | Moderate to Low | Carboxylic acid |
| Exposure to UV Light | Low | Various photodecomposition products |
Visualizations
References
alternative reagents for the formylation of isoquinolines
Welcome to the technical support center for the formylation of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for various alternative formylation reagents.
Frequently Asked Questions (FAQs)
Q1: My N-formylation reaction of a substituted isoquinoline using CO2 and H2 is giving low conversion. What are the common causes?
Low conversion in the catalytic N-formylation of isoquinolines with CO2 and H2 can be attributed to several factors. Firstly, the catalyst's activity is crucial. Ensure the catalyst, such as Ru/ZIF-8, is properly prepared and handled, as exposure to air can deactivate it. The reaction is also sensitive to temperature and pressure. An increase in reaction temperature may enhance catalytic activity. For instance, with a Ru/ZIF-8 catalyst, the highest yield is often obtained around 160°C. Additionally, the pressures of CO2 and H2 play a significant role; for the aforementioned catalyst, pressures of 2 MPa for CO2 and 6 MPa for H2 have been found to be effective.[1][2] Finally, steric hindrance from substituents on the isoquinoline ring, particularly near the nitrogen atom (e.g., at the C1 or C8 position), can impede the reaction and lead to lower yields.[1]
Q2: I am attempting a C-H formylation on an isoquinoline derivative and observing a complex mixture of products. How can I improve the regioselectivity?
Electrophilic aromatic substitution on isoquinoline, such as C-H formylation, typically occurs at the C5 and C8 positions due to the higher electron density in the benzene ring compared to the pyridine ring.[3] Achieving high regioselectivity can be challenging and often depends on the specific formylation method and the substitution pattern of your isoquinoline.
For methods like the Duff reaction, which is suitable for electron-rich substrates, the directing effect of existing substituents is paramount.[4][5] If your isoquinoline has strong electron-donating groups, these will primarily direct the formylation. In the absence of strong directing groups, you may obtain a mixture of C5 and C8 isomers. To improve selectivity, consider a milder formylation reagent or a directed C-H functionalization approach if a suitable directing group is present or can be installed on your substrate.
Q3: During the formylation of a hydroxy-isoquinoline, I am getting significant O-formylation instead of the desired C-H or N-formylation. How can I favor the desired reaction?
Chemoselectivity between N-, O-, and C-formylation is a common challenge. To favor N-formylation over O-formylation when using reagents like formic acid, the choice of catalyst and reaction conditions is critical. Using a catalyst system like iodine in combination with formic acid at elevated temperatures (e.g., 70°C) has been shown to selectively N-formylate amines in the presence of hydroxyl groups.[6] For C-H formylation of a hydroxy-isoquinoline, protecting the hydroxyl group prior to the formylation reaction is a standard strategy to prevent O-formylation. After the formyl group is introduced at the desired carbon, the protecting group can be removed.
Q4: My formylation reaction is producing a significant amount of tar-like material. What is causing this and how can it be minimized?
The formation of tar or resinous materials is often due to polymerization or decomposition of the starting material or product, especially under harsh acidic or basic conditions and at high temperatures.[6][7] To mitigate this:
-
Temperature Control: Avoid excessively high temperatures. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
Stoichiometry: In reactions using formaldehyde or its equivalents, such as the Duff reaction, using a formaldehyde-to-substrate ratio of less than one can help minimize polymerization.[6]
-
Milder Reagents: If possible, opt for milder formylation reagents and catalysts that operate under less forcing conditions.
Troubleshooting Guides
N-Formylation with CO2 and H2
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield/No Reaction | Inactive catalyst | Ensure the catalyst is fresh and properly activated. Handle under an inert atmosphere. |
| Insufficient temperature or pressure | Optimize reaction temperature (e.g., 120-160°C) and pressures of CO2 and H2.[1][2] | |
| Steric hindrance on the substrate | For sterically hindered isoquinolines, longer reaction times or higher catalyst loading may be required. Be aware that yields may be inherently lower. | |
| Poor Selectivity (side products) | Hydrogenation of the aromatic ring | The catalyst might be too active for hydrogenation. Screen different catalysts or modify the existing one to tune its selectivity. |
| Formation of N-methylated product | This can occur if the reduction of the formyl group proceeds further. Using a milder reductant or adjusting the reaction conditions (lower temperature, shorter time) might help. |
C-H Formylation (Duff Reaction)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Substrate is not electron-rich enough | The Duff reaction works best with electron-donating groups on the aromatic ring.[4] If your substrate is electron-deficient, consider a different formylation method. |
| Inefficient reaction conditions | The reaction is often inefficient.[4] Ensure thorough mixing and consider using trifluoroacetic acid (TFA) as a solvent to potentially improve yields. | |
| Di-formylation | Both ortho positions are available and reactive | Reduce the amount of hexamethylenetetramine (HMTA) relative to the isoquinoline substrate to favor mono-formylation.[6] |
| Prolonged reaction time | Monitor the reaction progress and stop it when the mono-formylated product is maximized.[6] | |
| Polymerization/Tar Formation | High reaction temperature | Maintain the lowest effective temperature for the reaction. For a Duff reaction in TFA, around 70°C can help prevent polymerization.[6] |
Alternative Reagent Performance
The selection of a formylating agent depends on the desired outcome (N- vs. C-formylation), the substrate's electronic properties, and the required reaction conditions.
Table 1: N-Formylation of Isoquinolines
| Reagent/Method | Catalyst/Conditions | Product | Yield (%) | Reference |
| CO2 / H2 | 2 wt% Ru/ZIF-8, 150°C, 2 MPa CO2, 6 MPa H2, 15 h | N-Formyl-1,2,3,4-tetrahydroisoquinoline | 93 | [1][2] |
| Formic Acid | KCC-1@Co-N-C-800 | N-Formyl-1,2,3,4-tetrahydroisoquinoline | 71.8 (conversion), 99.9 (selectivity) | [1] |
| Formic Acid | Catalyst- and solvent-free, 160°C, 24 h | N-Formyl-1,2,3,4-tetrahydroisoquinoline | Moderate to Excellent | [8] |
| CO2 / Hydrosilane | N-Heterocyclic Carbene (NHC) | N-Formyl amine | High selectivity | [9] |
Table 2: C-H Formylation of Aromatic Heterocycles (Data for Isoquinolines may vary)
| Reagent/Method | Reagents/Conditions | Product Position | Yield (%) | Reference |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | Ortho to activating group | Generally inefficient, can be low to moderate | [4][5] |
| Vilsmeier-Haack | DMF, POCl3 | Electron-rich positions | Good for activated substrates | [10] |
| Reimer-Tiemann | Chloroform, base | Ortho to hydroxyl group | Primarily for phenols and electron-rich heterocycles | [11] |
| Metal-Free | Trioxane, (nBu4N)2S2O8 | Electron-deficient positions | - |
Experimental Protocols
Protocol 1: N-Formylation of Isoquinoline with CO2 and H2 using Ru/ZIF-8 Catalyst
This protocol describes the one-pot N-formylation of isoquinoline to N-formyl-1,2,3,4-tetrahydroisoquinoline.[1]
Materials:
-
Isoquinoline (0.5 mmol)
-
Ru/ZIF-8 catalyst (25 mg, 2 wt% Ru loading)
-
Tetrahydrofuran (THF), anhydrous (1 mL)
-
Carbon Dioxide (CO2)
-
Hydrogen (H2)
-
16 mL stainless steel autoclave with a Teflon inner container
Procedure:
-
Add isoquinoline (0.5 mmol), the Ru/ZIF-8 catalyst (25 mg), and THF (1 mL) to the Teflon inner container of the autoclave.
-
Seal the autoclave and flush it three times with 1 MPa of H2 to remove the air.
-
Charge the autoclave with 2 MPa of CO2 and then with 6 MPa of H2.
-
Heat the autoclave to 150°C and stir the reaction mixture for 15 hours.
-
After the reaction is complete, cool the autoclave to room temperature and vent it slowly in a fume hood.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: C-H Formylation of an Activated Isoquinoline Derivative via the Duff Reaction
This is a general protocol for the ortho-formylation of a phenol-like isoquinoline derivative.
Materials:
-
Hydroxy-isoquinoline derivative (1 equivalent)
-
Hexamethylenetetramine (HMTA) (1-3 equivalents)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Methylene chloride
-
Brine solution
Procedure:
-
Dissolve the hydroxy-isoquinoline derivative (1 equivalent) and HMTA (adjust stoichiometry to control mono- vs. di-substitution) in TFA.[6]
-
Heat the reaction mixture to approximately 70°C and stir.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30 minutes to a few hours.[6]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with methylene chloride and wash with brine.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, wash with brine, dry over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Diagrams
Experimental Workflow for N-Formylation with CO2 and H2
Caption: Workflow for Catalytic N-Formylation of Isoquinoline.
Troubleshooting Logic for Low Yield in Formylation
Caption: Decision tree for troubleshooting low formylation yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Radical reductive formylation of N-heteroarenes with formic acid under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Chloroisoquinoline-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the purification of 3-Chloroisoquinoline-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Crude product is a dark oil or tar | 1. Presence of polymeric byproducts from the synthesis (e.g., Vilsmeier-Haack reaction).[1] 2. Residual acidic or basic impurities.[2] 3. Decomposition of the product at elevated temperatures during synthesis.[1] | 1. Perform an aqueous workup: Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate), wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by a brine wash.[2] 2. Consider treatment with activated carbon to remove colored impurities.[1] 3. Minimize heating during the final stages of synthesis and workup.[1] |
| Difficulty in achieving good separation by column chromatography | 1. Similar polarity of the product and impurities.[1] 2. Inappropriate solvent system (eluent).[2] 3. Streaking or tailing on the TLC plate. | 1. Optimize the eluent system by running TLC with various solvent mixtures. A good starting point is a hexane/ethyl acetate gradient.[2] Aim for an Rf value of 0.2-0.3 for the product.[2] 2. If streaking occurs, add a small amount of triethylamine (0.5-1% v/v) to the eluent to neutralize the acidic silica gel.[3] 3. Consider using a different stationary phase, such as neutral alumina.[3] |
| Product degradation on the silica gel column | 1. The aldehyde functional group can be sensitive to the acidic nature of standard silica gel.[2][4] | 1. Neutralize the silica gel by preparing a slurry with the eluent containing 0.5-1% triethylamine.[3][4] 2. Minimize the time the compound spends on the column by using flash chromatography.[4] 3. Consider alternative purification methods like recrystallization if degradation persists.[4] |
| "Oiling out" during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool slowly and undisturbed. Insulating the flask can help.[5] |
| Low recovery after recrystallization | 1. Too much solvent was used, preventing the solution from becoming saturated upon cooling.[6] 2. The product has significant solubility in the cold solvent. | 1. Reheat the solution and carefully evaporate some of the solvent to increase the concentration.[6] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 3. Use a minimal amount of ice-cold solvent to wash the collected crystals.[6] |
| Formation of an insoluble solid during workup | 1. Possible precipitation of the hydrochloride salt of the isoquinoline if the aqueous layer is acidic. | 1. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH before extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities may include unreacted starting materials, byproducts from side reactions during synthesis (such as over-formylation or incomplete cyclization in a Vilsmeier-Haack reaction), and polymeric materials.[1] The specific impurities will depend on the synthetic route employed.
Q2: Which solvent systems are recommended for the column chromatography of this compound?
A2: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The polarity can be gradually increased (gradient elution) to achieve optimal separation.[2] For more polar impurities, solvent systems like dichloromethane/methanol may be effective.[4] It is crucial to first determine the optimal solvent ratio using thin-layer chromatography (TLC).[2]
Q3: My compound is barely soluble in common recrystallization solvents. What should I do?
A3: For compounds with limited solubility, a co-solvent system (also known as a solvent pair) can be effective.[5] This typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization.
Q4: How can I prevent the aldehyde group from reacting further during purification?
A4: Aldehydes can be sensitive to both acidic and basic conditions.[7] It is advisable to maintain neutral conditions during workup and purification whenever possible. Avoid prolonged exposure to strong acids or bases. If using column chromatography on silica gel, neutralizing the silica with triethylamine can prevent acid-catalyzed side reactions.[3][4]
Q5: Is there an alternative to column chromatography for purifying aldehydes?
A5: Yes, for some aldehydes, purification via the formation of a bisulfite adduct is a viable option.[8][9] This involves reacting the crude aldehyde with a saturated sodium bisulfite solution to form a water-soluble adduct.[8] Impurities can then be washed away with an organic solvent. The pure aldehyde can be regenerated from the aqueous layer by treatment with a base.[8][9] The feasibility of this method for this compound would need to be determined experimentally, as steric hindrance can sometimes inhibit adduct formation.[9]
Quantitative Data Summary
The following table provides representative data for common purification techniques, based on outcomes for analogous compounds like 6-Chloroisoquinoline-1-carbaldehyde. Actual results may vary depending on the purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Eluent/Solvent System | Expected Purity | Expected Yield | Notes |
| Flash Column Chromatography | Hexane:Ethyl Acetate (Gradient) | >98% | 70-85% | Effective for removing closely related impurities. Can be time-consuming for large scales.[2] |
| Recrystallization | Ethanol/Water or Toluene/Hexane | >99% | 50-75% | Excellent for achieving high purity if a suitable solvent system is found. Yields can be lower due to product loss in the mother liquor.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Eluent Preparation: Prepare a series of eluents with increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Start eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which the crude product is sparingly soluble at room temperature but completely soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Isoquinolines
Welcome to the technical support center for the regioselective functionalization of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the isoquinoline core?
The primary sites for functionalization on the isoquinoline scaffold are the C1, C3, C4, C5, and C8 positions. The inherent electronic properties of the isoquinoline ring favor nucleophilic attack at C1 and electrophilic substitution on the benzene ring, typically at C5 and C8.[1] However, modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have enabled the selective functionalization of various positions.[2][3]
Q2: How do directing groups influence regioselectivity in C-H functionalization of isoquinolines?
Directing groups are crucial for controlling the site of C-H activation by coordinating to the metal catalyst and bringing it into close proximity to a specific C-H bond.[3][4] The choice of directing group can steer the functionalization to positions that are otherwise disfavored. For instance, in the synthesis of 1(2H)-isoquinolinones, directing groups like N-methoxyamides and N-pivaloyloxyamides are commonly employed to direct ortho-C-H activation.[4][5] The rigidity and coordinating atom of the directing group are key factors in determining the regioselectivity.[4]
Q3: What is the Minisci reaction and how is it applied to isoquinolines?
The Minisci reaction is a radical-based method used for the functionalization of electron-deficient heterocycles.[6] In the context of isoquinolines, it typically involves the addition of carbon-centered radicals, often leading to functionalization at the C1 position. This method is advantageous for its operational simplicity and the use of readily available starting materials.
Q4: Can isoquinolines be functionalized under metal-free conditions?
Yes, several metal-free methods for isoquinoline functionalization exist. These often involve radical processes, such as the Minisci-type reactions, or utilize strong bases or acids to promote cyclization and aromatization reactions.[6][7] For example, a practical synthesis of C-4 alkylated isoquinolin-1(2H)-ones has been achieved through a Lewis acid-catalyzed conjugate addition, which is a metal-free, one-pot transformation.[6]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Isomers Observed
Symptoms:
-
NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of multiple regioisomers.
-
Difficulty in isolating the desired product in pure form.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Directing Group | The coordinating ability or steric profile of the directing group may not be optimal for targeting the desired C-H bond. Solution: Screen a panel of directing groups with varying coordinating atoms (e.g., N, O) and steric bulk. For instance, if an N-methoxyamide gives poor selectivity, consider trying a bulkier N-pivaloyloxyamide.[4][5] |
| Suboptimal Catalyst/Ligand Combination | The electronic and steric properties of the catalyst and its ligands significantly impact regioselectivity.[4] Solution: Evaluate different transition metal catalysts (e.g., Pd, Rh, Ru, Co) and a variety of ligands.[3][4] For example, in palladium-catalyzed reactions, screening different phosphine or N-heterocyclic carbene (NHC) ligands can improve selectivity. |
| Incorrect Reaction Temperature | The reaction may be under thermodynamic control, leading to the most stable isomer, which may not be the desired one. Solution: Lowering the reaction temperature can sometimes favor the kinetically controlled product, thereby enhancing regioselectivity.[4] |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst's behavior and the stability of key intermediates.[4] Solution: Screen a range of solvents with different properties (e.g., toluene, DMF, DCE, HFIP).[4][8] |
Issue 2: Low or No Conversion to the Desired Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Low isolated yield of the functionalized isoquinoline.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | The catalyst may have degraded due to improper storage or handling. Solution: Use a fresh batch of catalyst or ensure it has been stored under an inert atmosphere. Optimize the catalyst loading; sometimes a higher loading is necessary, but excessive amounts can lead to side reactions.[4] |
| Ineffective Oxidant | Many C-H activation reactions require a stoichiometric oxidant to regenerate the active catalytic species.[4] Solution: Ensure the correct oxidant (e.g., Ag₂CO₃, AgOAc, Cu(OAc)₂) is being used at the appropriate stoichiometry (typically 2-3 equivalents). Use a fresh, properly stored oxidant as their performance can degrade over time.[4][8] |
| Inhibitors in Reagents or Solvents | Trace impurities in starting materials or solvents can poison the catalyst. Solution: Purify starting materials and ensure the use of high-purity, dry solvents. |
| Suboptimal Reaction Temperature | C-H activation often has a significant activation energy barrier. Solution: Gradually increase the reaction temperature. However, be mindful that excessively high temperatures can lead to catalyst decomposition or reduced selectivity. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of 3,4-disubstituted hydroisoquinolones
This protocol is based on the work described by MDPI in "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation".[3]
Materials:
-
N-methoxybenzamide (0.50 mmol, 1.0 equiv.)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv.)
-
DIPEA (1.0 mmol, 2.0 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Toluene (10 mL)
Procedure:
-
To a dry reaction vessel, add N-methoxybenzamide, 2,3-allenoic acid ester, Ag₂CO₃, and Pd(CH₃CN)₂Cl₂.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add toluene and DIPEA via syringe.
-
Heat the reaction mixture at 85 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted hydroisoquinolone.
Table of Representative Yields for Substituted Allenoic Acid Esters: [3]
| Substituent on Allenoic Acid Ester | Isolated Yield (%) |
| Methyl | 53-87% |
| Ethyl | 53-87% |
| Phenyl | 53-87% |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
General Mechanism for Transition Metal-Catalyzed C-H Activation/Annulation
Caption: C-H activation and annulation catalytic cycle.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Vilsmeier-Haack Reaction Work-up Procedures for Maximizing Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up and purification stages of the Vilsmeier-Haack reaction. Our goal is to equip you with the knowledge to maximize the purity of your formylated products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the work-up in a Vilsmeier-Haack reaction?
The work-up procedure in a Vilsmeier-Haack reaction is critical for two main reasons: firstly, to hydrolyze the intermediate iminium salt to the desired aldehyde product, and secondly, to neutralize the acidic byproducts generated during the reaction.[1] A carefully executed work-up is essential for obtaining a high yield and purity of the final product.
Q2: Why is it important to pour the reaction mixture into ice-water during quenching?
Pouring the reaction mixture into ice-water serves to control the exothermic hydrolysis of the reactive Vilsmeier reagent and any unreacted phosphorus oxychloride (POCl₃).[2] This rapid cooling prevents overheating, which can lead to the formation of dark, tarry residues and other side products, thus preserving the integrity of the desired aldehyde.
Q3: What are the most common bases used for neutralization and what are their advantages?
Mild bases such as sodium acetate and sodium bicarbonate are commonly used to neutralize the reaction mixture.[2] Sodium acetate is often preferred as it provides a buffered system that can effectively neutralize the acid without making the solution strongly basic, which could be detrimental to sensitive products. Sodium carbonate is another option for neutralization. The choice of base can influence the ease of product isolation and purity.
Q4: Can alternative reagents to POCl₃ be used to generate the Vilsmeier reagent, and how might this affect the work-up?
Yes, other reagents like oxalyl chloride or thionyl chloride can be used in combination with DMF to generate the Vilsmeier reagent.[1] In some cases, these alternatives may be less prone to certain side reactions, such as chlorination. The work-up procedure remains broadly similar, focusing on the hydrolysis of the iminium salt and neutralization of acidic byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of your Vilsmeier-Haack reaction.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete hydrolysis of the iminium intermediate. | Ensure vigorous stirring during the addition of the aqueous quenching solution to facilitate complete hydrolysis. The use of a mild base like sodium acetate can also promote this step. |
| Product is water-soluble and remains in the aqueous layer. | If the product has some water solubility, perform multiple extractions with a suitable organic solvent. Saturation of the aqueous layer with brine may also improve extraction efficiency. | |
| Formation of a Dark, Tarry Residue | Reaction overheating during quenching. | Always pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and water to effectively dissipate the heat generated during hydrolysis.[2] |
| Impurities in starting materials or solvents. | Ensure that all reagents and solvents are of high purity and anhydrous, as moisture can lead to the decomposition of the Vilsmeier reagent and the formation of byproducts. | |
| Multiple Products Observed on TLC | Over-formylation of the substrate. | This can be caused by an excess of the Vilsmeier reagent or prolonged reaction times. Optimize the stoichiometry of the Vilsmeier reagent and monitor the reaction closely by TLC to stop it once the starting material is consumed. |
| Unwanted side reactions, such as chlorination. | Ensure the work-up is performed promptly to minimize the contact time of the product with any remaining reactive species. Using alternative Vilsmeier reagents (e.g., from oxalyl chloride/DMF) might also mitigate this issue.[1] | |
| Difficulty in Isolating the Product | Emulsion formation during extraction. | The formation of emulsions can complicate phase separation. Adding brine to the aqueous layer can help to break up emulsions. |
| Product decomposition during work-up. | If the product is sensitive to the work-up conditions, consider using milder neutralization agents and maintaining low temperatures throughout the process. |
Experimental Protocols
Below are detailed methodologies for key work-up procedures cited in the literature.
Protocol 1: General Work-up Procedure with Sodium Acetate
This protocol is a standard and widely applicable method for the work-up of many Vilsmeier-Haack reactions.
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. In a separate beaker of appropriate size, prepare a vigorously stirred solution of sodium acetate (typically 3.0-5.6 equivalents relative to the substrate) in ice-water.[1]
-
Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. Maintain the temperature of the quenching mixture below 20°C by adding more ice if necessary.
-
Continue stirring the mixture for at least 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). The choice of solvent will depend on the polarity of the product. Perform at least three extractions to maximize the recovery of the product.
-
Washing: Combine the organic layers and wash successively with a saturated solution of sodium bicarbonate (to remove any residual acid) and then with brine (to aid in drying and break any emulsions).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as silica gel column chromatography or recrystallization, to obtain the final product of high purity.
Protocol 2: Work-up for Substrates Prone to Chlorination
This modified protocol is recommended when dealing with substrates that are susceptible to unwanted chlorination side reactions.
-
Prompt Quenching: As soon as the reaction is deemed complete, immediately proceed to the work-up to minimize the exposure of the product to reactive chlorine species.
-
Vigorous Hydrolysis: Pour the reaction mixture into a large excess of vigorously stirred ice-water. The rapid dilution and hydrolysis help to quickly consume any remaining Vilsmeier reagent.
-
Careful Neutralization: Slowly add a saturated solution of a mild base, such as sodium bicarbonate, to neutralize the mixture. Monitor the pH to avoid making the solution too basic.
-
Extraction and Purification: Proceed with extraction, washing, drying, and purification as described in Protocol 1. The key is the speed and efficiency of the initial quenching and hydrolysis steps.
Data Presentation
The following tables summarize typical reaction and work-up parameters for the Vilsmeier-Haack formylation of various substrates, providing a basis for comparison and optimization.
Table 1: Comparison of Quenching and Neutralization Agents
| Substrate | Vilsmeier Reagent | Quenching/Neutralization Agent | Solvent | Typical Yield | Reference |
| Pyrrole | POCl₃/DMF | Sodium acetate in ice-water | Dichloromethane | ~70-80% | [1] |
| 3-Methylpyrazole | POCl₃/DMF | Crushed ice and water, then neutralized with sodium bicarbonate solution | Dichloromethane or DMF | Moderate to Good | [2] |
| 3-(3-fluorophenyl)furan | POCl₃/DMF | Saturated aqueous sodium acetate, then washed with saturated sodium bicarbonate | Dichloromethane | Not specified | |
| 3-acetyl-2,4-dihydroxyquinoline | POCl₃/DMF | Crushed ice, then neutralized with sodium carbonate solution | Not specified | 65% |
Table 2: Comparison of Extraction Solvents
| Product Type | Recommended Extraction Solvent(s) | Rationale/Considerations |
| Aromatic aldehydes with moderate polarity | Ethyl acetate, Dichloromethane | Good solvency for a wide range of aromatic aldehydes and readily available. |
| Less polar aromatic aldehydes | Diethyl ether, Hexane/Ethyl acetate mixtures | Diethyl ether can be effective for less polar products. A mixture of solvents can be optimized for column chromatography. |
| More polar or water-soluble aldehydes | Multiple extractions with Ethyl acetate or Dichloromethane | Increased number of extractions is necessary. Salting out with brine can improve phase separation and product recovery. |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in Vilsmeier-Haack reaction work-up procedures.
References
effect of reaction temperature on Vilsmeier-Haack synthesis of isoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of reaction temperature on the Vilsmeier-Haack synthesis of isoquinolines. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Vilsmeier-Haack synthesis of isoquinolines?
A1: The Vilsmeier-Haack synthesis of isoquinolines is a two-stage process with distinct temperature requirements for each stage. The initial formation of the Vilsmeier reagent from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) is highly exothermic and requires strict temperature control, typically between 0-5 °C.[1] The subsequent cyclization reaction to form the isoquinoline ring is generally conducted at elevated temperatures, ranging from room temperature to 100 °C, with some procedures even utilizing temperatures as high as 120 °C.
Q2: How does reaction temperature influence the yield and purity of the isoquinoline product?
A2: Reaction temperature is a critical parameter that directly impacts the yield and purity of the synthesized isoquinolines. An optimal temperature ensures a reasonable reaction rate without promoting significant side reactions. Higher temperatures can accelerate the reaction but may also lead to the formation of chlorinated byproducts, polymerization, or decomposition of the starting material and product, resulting in lower yields and complex product mixtures. Conversely, a temperature that is too low may result in an incomplete reaction or no product formation, especially with less reactive substrates.
Q3: What are the common side products observed when the reaction temperature is not optimal?
A3: At elevated temperatures, several side reactions can occur. Chlorination of the aromatic ring is a known issue, particularly when using POCl₃. Overheating can also lead to the formation of dark, tarry residues due to polymerization or decomposition of the starting materials or the isoquinoline product. In some cases, higher temperatures might favor alternative cyclization pathways, leading to isomeric impurities.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | The reaction temperature may be too low for the reactivity of your specific substrate. | Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS. For substrates with electron-withdrawing groups, refluxing at higher temperatures (e.g., 80-90 °C) may be necessary. |
| Formation of Dark, Tarry Residue | The reaction is overheating, leading to polymerization and decomposition. This can be due to an inadequate cooling bath or a too-rapid addition of reagents. | Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent (keep below 5 °C). For the cyclization step, ensure uniform heating and avoid localized hotspots. |
| Presence of Chlorinated Byproducts | The reaction temperature is too high, promoting chlorination by the Vilsmeier reagent. | Reduce the reaction temperature. For some substrates, maintaining the temperature at around 60 °C has been shown to minimize side reactions and prevent product degradation. |
| Incomplete Reaction After Extended Period | The reaction temperature is insufficient to overcome the activation energy for the cyclization. | Consider using a higher boiling point solvent to achieve a higher reaction temperature. Microwave-assisted synthesis can also be an effective method to rapidly reach higher temperatures and reduce reaction times. |
Quantitative Data on Temperature Effect
While specific data for isoquinoline synthesis is limited in the literature, the following table illustrates the effect of temperature on the yield of a related Vilsmeier-Haack cyclization for the synthesis of 2-chloro-3-formylquinolines. This data demonstrates the general principle of temperature optimization.
| Entry | Temperature (°C) | Molar Ratio of POCl₃ | Reaction Time (h) | Yield (%) |
| 1 | 80 | 12 | 16 | 70 |
| 2 | 90 | 12 | 16 | 82 |
Data adapted from a study on the synthesis of m-methoxy substituted 2-chloro-3-formylquinoline.
Experimental Protocols
General Protocol for Vilsmeier-Haack Isoquinoline Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
Step 2: Cyclization to Isoquinoline
-
Dissolve the substituted phenethylamine precursor in a minimal amount of anhydrous solvent (e.g., DMF, acetonitrile).
-
Add the solution of the precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 60-90 °C) and maintain it for the required reaction time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate, sodium hydroxide) to the appropriate pH.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
Visualization
Caption: Logical flow of temperature effects in Vilsmeier-Haack synthesis.
References
Technical Support Center: Solvent Selection for Nucleophilic Aromatic Substitution on Chloroisoquinolines
This technical support center provides researchers, scientists, and drug development professionals with guidance on solvent selection for nucleophilic aromatic substitution (SNAr) reactions on chloroisoquinolines. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for nucleophilic aromatic substitution (SNAr) on a chloroisoquinoline?
A1: Polar aprotic solvents are generally the most effective for SNAr reactions on chloroisoquinolines.[1] These solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).[1][2]
Q2: Why are polar aprotic solvents preferred over polar protic solvents?
A2: Polar aprotic solvents are preferred because they can effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[1] In contrast, polar protic solvents (like water, ethanol, or methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction.[1][3][4]
Q3: Can I use a non-polar solvent for my SNAr reaction?
A3: Non-polar solvents are generally not suitable for SNAr reactions. This is because the nucleophiles, which are often salts (e.g., sodium or potassium salts of amines or alkoxides), have poor solubility in non-polar solvents.[5]
Q4: At which position on the chloroisoquinoline ring is nucleophilic substitution most likely to occur?
A4: Nucleophilic substitution on the isoquinoline ring preferably takes place at the 1-position.[6]
Q5: Do I always need a base in my reaction?
A5: The need for a base depends on the nucleophile. If you are using a neutral nucleophile, such as an amine or an alcohol, a base is often required to generate the more nucleophilic conjugate base (an amide or an alkoxide).[1] For less reactive nucleophiles, a stronger base might be necessary to enhance nucleophilicity.[1] Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
Possible Cause 1: Inappropriate Solvent Choice
-
Recommendation: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. If your reaction is sluggish in one of these, consider screening other polar aprotic solvents. The optimal solvent can be substrate-dependent.[1]
Possible Cause 2: Weak Nucleophile
-
Recommendation: If you are using a neutral nucleophile like an amine, the addition of a base (e.g., K₂CO₃, Cs₂CO₃) is often necessary to deprotonate it and increase its nucleophilicity. For particularly weak nucleophiles, a stronger base may be required.[1]
Possible Cause 3: Suboptimal Reaction Temperature
-
Recommendation: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increase the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature without causing decomposition.[1]
Issue 2: Formation of Side Products
Possible Cause 1: Reaction with a Nucleophilic Solvent
-
Recommendation: If you are using a potentially nucleophilic solvent, such as an alcohol, it may compete with your intended nucleophile. It is advisable to switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, or acetonitrile.[7]
Possible Cause 2: Di-substitution
-
Recommendation: If your chloroisoquinoline substrate has multiple chloro-substituents, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents). Running the reaction at a lower temperature can also improve selectivity.[1]
Possible Cause 3: Base-Induced Decomposition
-
Recommendation: The use of a very strong base can sometimes lead to the decomposition of the starting material or the product. Consider using a milder base, such as K₂CO₃, if you observe significant decomposition.[1]
Data Presentation
The following table provides illustrative data on the effect of solvent on the relative rate of a typical SNAr reaction. Note that these are generalized trends, and actual rates and yields will vary depending on the specific chloroisoquinoline substrate and nucleophile used.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate (Illustrative) | Rationale |
| DMF | Polar Aprotic | 37 | ~1200 | High polarity and aprotic nature enhance nucleophile reactivity.[2] |
| DMSO | Polar Aprotic | 47 | ~1000 | Similar to DMF, effectively solvates cations.[1] |
| Acetonitrile | Polar Aprotic | 36 | ~200 | Good polar aprotic option, though may be less effective than DMF/DMSO for some reactions.[2] |
| THF | Polar Aprotic | 7.5 | ~50 | Lower polarity can result in slower reaction rates. |
| Ethanol | Polar Protic | 24 | ~5 | Protic nature solvates and deactivates the nucleophile through hydrogen bonding.[2] |
| Methanol | Polar Protic | 33 | ~4 | Similar to ethanol, hydrogen bonding reduces nucleophilicity.[4] |
| Water | Polar Protic | 80 | 1 | Strong hydrogen bonding significantly hinders the nucleophile's reactivity.[2] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on 1-Chloroisoquinoline with an Amine Nucleophile
This is a general procedure and may require optimization for specific substrates and nucleophiles.
Materials:
-
1-Chloroisoquinoline
-
Amine nucleophile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-chloroisoquinoline (1.0 eq) in DMF, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for selecting a suitable solvent for SNAr reactions.
Caption: A troubleshooting guide for low conversion in SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. users.wfu.edu [users.wfu.edu]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Chloroisoquinoline-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cross-coupling reactions with 3-chloroisoquinoline-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents unique challenges due to the electronic properties of the isoquinoline ring and the presence of the aldehyde functional group. The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the aldehyde group can be sensitive to certain reaction conditions and may participate in side reactions. The chloro-substituent at the 3-position is also less reactive than a corresponding bromo or iodo substituent, making oxidative addition to the palladium(0) catalyst more difficult.
Q2: What are the initial catalyst systems to consider for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura coupling of heteroaryl chlorides, palladium-based catalysts with bulky, electron-rich phosphine ligands are generally the most effective. A recommended starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand such as XPhos or SPhos. These ligands are known to facilitate the challenging oxidative addition of aryl chlorides.
Q3: How can I minimize catalyst poisoning by the isoquinoline nitrogen?
A3: Catalyst poisoning by the nitrogen atom can be mitigated in several ways. The use of bulky ligands, such as XPhos or SPhos, can sterically hinder the coordination of the isoquinoline nitrogen to the palladium center. Additionally, performing the reaction at a slightly elevated temperature can sometimes favor the desired catalytic cycle over catalyst deactivation pathways. Careful selection of the base and solvent system is also crucial.
Q4: Are there any specific considerations for the aldehyde group during the reaction?
A4: The aldehyde group is generally tolerant to the conditions of many cross-coupling reactions. However, to avoid potential side reactions such as aldol condensation or oxidation, it is important to use a non-nucleophilic base and to ensure the reaction is carried out under an inert atmosphere to prevent oxidation. If side reactions involving the aldehyde are a persistent issue, protection of the aldehyde as an acetal may be considered, followed by deprotection after the cross-coupling step.
Q5: What are the common failure modes for these types of cross-coupling reactions and how can I troubleshoot them?
A5: Common failure modes include low or no conversion of the starting material, formation of side products (e.g., homocoupling of the boronic acid or hydrodehalogenation of the starting material), and catalyst decomposition (indicated by the formation of palladium black). Our troubleshooting guide below provides a more detailed breakdown of these issues and potential solutions.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-formed catalyst complex to ensure consistent activity. |
| Inefficient Oxidative Addition | Increase the reaction temperature in increments of 10-20 °C. Switch to a more electron-rich and bulky ligand, such as a second-generation biaryl phosphine ligand. |
| Poor Quality Reagents | Use freshly purchased or purified solvents and reagents. Ensure the base is anhydrous and the boronic acid (for Suzuki coupling) is not degraded. |
| Catalyst Poisoning | Increase the ligand-to-palladium ratio to 2:1 or higher. Screen different bulky ligands to find one that effectively shields the palladium center. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partner (e.g., Boronic Acid) | Reaction temperature is too high, or the base is too strong. The palladium catalyst may be decomposing. | Lower the reaction temperature. Use a milder base (e.g., K₃PO₄ instead of NaOtBu). Ensure the reaction is strictly anaerobic. |
| Hydrodehalogenation (Replacement of Cl with H) | Presence of water or other protic sources. Certain ligands and bases can promote this side reaction. | Use anhydrous solvents and reagents. Screen different bases and ligands. |
| Decomposition of Starting Material | The aldehyde group may be reacting under the reaction conditions. | Consider protecting the aldehyde group as an acetal before the coupling reaction. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for analogous heteroaryl chlorides.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Both are common and effective choices. |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands are crucial for activating the C-Cl bond. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base is often a good starting point. |
| Solvent | Toluene, Dioxane, or THF/H₂O mixtures | The choice of solvent can significantly impact the reaction outcome and should be screened. |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl chlorides. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS to determine completion. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-3 mol%) | Often required for efficient coupling, but copper-free conditions can also be explored. |
| Ligand | PPh₃ (if not using a pre-formed complex) | Triphenylphosphine is a standard ligand for this reaction. |
| Base | Et₃N or i-Pr₂NH (as solvent or co-solvent) | Amine bases are typically used to neutralize the HX byproduct. |
| Solvent | Toluene or DMF | The choice of solvent can influence reaction rates and yields. |
| Temperature | 60-100 °C | The required temperature will depend on the reactivity of the alkyne. |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source for this transformation. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky biaryl phosphine ligands are essential for this reaction with aryl chlorides. |
| Base | NaOtBu or K₂CO₃ (1.5-2 equivalents) | The choice of base depends on the pKa of the amine coupling partner. |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 90-120 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 12-24 hours | Monitor reaction progress to avoid decomposition at high temperatures. |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for your specific coupling partners and laboratory setup.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.) under the inert atmosphere.
-
Add the degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper co-catalyst (e.g., CuI, 0.02 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A general workflow for catalyst selection and optimization.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloroisoquinoline-4-carbaldehyde and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 3-Chloroisoquinoline-4-carbaldehyde and related aromatic aldehydes. Due to the limited availability of direct experimental ¹H and ¹³C NMR data for this compound in the public domain, this guide presents spectral data for structurally similar compounds to aid in the characterization and identification of this and related molecules. The provided data for isoquinoline, isoquinoline-4-carbaldehyde, and various quinoline carbaldehydes offer valuable reference points for predicting and interpreting the spectra of substituted isoquinoline-4-carbaldehydes.
Comparative Spectral Data
The following table summarizes the ¹H and ¹³C NMR spectral data for isoquinoline-4-carbaldehyde and other relevant compounds. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data is presented to facilitate comparison and understanding of the substituent effects on the isoquinoline and quinoline scaffolds.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoquinoline-4-carbaldehyde | ¹H | CHO | 10.41 | s | - |
| H-1 | 9.45 | s | - | ||
| H-3 | 8.96 | s | - | ||
| H-8 | 9.22 | d | 8.4 | ||
| H-5 | 8.10 | d | 8.4 | ||
| H-7 | 7.92-7.96 | m | - | ||
| H-6 | 7.76 | t | 8.4 | ||
| Isoquinoline | ¹³C | C-1 | 152.7 | - | - |
| C-3 | 143.3 | - | - | ||
| C-4 | 120.6 | - | - | ||
| C-4a | 128.8 | - | - | ||
| C-5 | 127.5 | - | - | ||
| C-6 | 130.3 | - | - | ||
| C-7 | 127.1 | - | - | ||
| C-8 | 126.5 | - | - | ||
| C-8a | 135.7 | - | - | ||
| Quinoline-2-carbaldehyde | ¹H | CHO | 10.23 | s | - |
| H-3 | 8.31 | d | 8.4 | ||
| H-4 | 8.03 | d | 8.4 | ||
| H-5 | 8.25 | d | 8.5 | ||
| H-6 | 7.69 | t | 7.5 | ||
| H-7 | 7.83 | dd | 8.3, 7.1 | ||
| H-8 | 7.90 | d | 8.2 | ||
| ¹³C | CHO | 193.9 | - | - | |
| C-2 | 152.7 | - | - | ||
| C-3 | 117.5 | - | - | ||
| C-4 | 137.5 | - | - | ||
| C-4a | 128.0 | - | - | ||
| C-5 | 130.2 | - | - | ||
| C-6 | 129.3 | - | - | ||
| C-7 | 130.5 | - | - | ||
| C-8 | 130.6 | - | - | ||
| C-8a | 148.0 | - | - | ||
| Quinoline-3-carbaldehyde | ¹H | CHO | 10.22 | s | - |
| H-2 | 9.34 | s | - | ||
| H-4 | 8.60 | s | - | ||
| H-5 | 8.16 | d | 8.5 | ||
| H-6 | 7.64 | t | 7.5 | ||
| H-7 | 7.86 | dd | 8.4, 7.0 | ||
| H-8 | 7.96 | d | 8.2 | ||
| ¹³C | CHO | 190.8 | - | - | |
| C-2 | 150.6 | - | - | ||
| C-3 | 127.1 | - | - | ||
| C-4 | 140.3 | - | - | ||
| C-4a | 128.6 | - | - | ||
| C-5 | 129.5 | - | - | ||
| C-6 | 128.0 | - | - | ||
| C-7 | 132.8 | - | - | ||
| C-8 | 129.8 | - | - | ||
| C-8a | 149.2 | - | - | ||
| Isoquinoline-6-carbaldehyde | ¹H | CHO | 10.37 | s | - |
| H-1 | 9.31 | s | - | ||
| H-3 | 8.69 | d | 6.0 | ||
| H-4 | 8.20 | t | 8.2 | ||
| H-5 | 8.96 | d | 6.0 | ||
| H-7 | 8.20 | t | 8.2 | ||
| H-8 | 7.75 | dd | 8.0, 7.3 | ||
| ¹³C | CHO | 192.7 | - | - | |
| C-1 | 153.0 | - | - | ||
| C-3 | 117.9 | - | - | ||
| C-4 | 126.7 | - | - | ||
| C-4a | 128.8 | - | - | ||
| C-5 | 134.9 | - | - | ||
| C-6 | 140.0 | - | - | ||
| C-7 | 130.7 | - | - | ||
| C-8 | 133.4 | - | - | ||
| C-8a | 146.4 | - | - |
Note: Data for Isoquinoline-4-carbaldehyde was obtained from ChemicalBook.[1] Data for Isoquinoline was obtained from ChemicalBook.[2] Data for Quinoline-2-carbaldehyde, Quinoline-3-carbaldehyde, and Isoquinoline-6-carbaldehyde was obtained from supporting information from a publication by a major scientific society.[3]
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:
1. Sample Preparation [4]
-
Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.
-
Ensure the sample is fully dissolved. Gentle heating or vortexing can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The number of scans is adjusted to obtain a spectrum with an adequate signal-to-noise ratio. This will vary depending on the sample concentration.
3. Data Processing
-
The acquired FID is Fourier transformed to generate the NMR spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.
-
The multiplicities and coupling constants of the signals are determined.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow from sample preparation to spectral analysis in NMR spectroscopy.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
References
Interpreting the Mass Spectrometry Fragmentation of 3-Chloroisoquinoline-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected mass spectrometry fragmentation pattern of 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] By comparing its predicted fragmentation with established principles for related chemical structures, this document serves as a practical resource for the identification and characterization of this and similar molecules.
Predicted Fragmentation Profile
The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups and heterocyclic core. The presence of a chlorine atom will be readily identifiable by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.[2][3]
The fragmentation of aromatic aldehydes, such as the carbaldehyde group in the target molecule, typically proceeds through specific pathways.[4][5] The most common fragmentation is the loss of a hydrogen atom (M-1) or the entire formyl group (M-29), leading to the formation of a stable acylium ion or a quinolinyl cation, respectively.[6][7]
Furthermore, the isoquinoline ring system itself can undergo characteristic fragmentation. Studies on similar heterocyclic compounds, such as quinoline derivatives, have shown fragmentation pathways involving the loss of small neutral molecules like HCN.[8][9][10]
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Significance |
| 191/193 | [C₁₀H₆ClNO]⁺ | - | Molecular ion (M⁺) with characteristic chlorine isotope pattern.[11] |
| 190/192 | [C₁₀H₅ClNO]⁺ | H• | Loss of a hydrogen radical from the aldehyde group.[5][6] |
| 162/164 | [C₉H₅ClN]⁺ | CHO• | Loss of the formyl radical.[7] |
| 127 | [C₉H₆N]⁺ | Cl•, CO | Loss of chlorine and carbon monoxide from the M-H fragment. |
| 101 | [C₈H₅]⁺ | Cl•, CO, HCN | Further fragmentation of the isoquinoline ring. |
Comparative Analysis with Alternative Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the characterization of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides detailed structural information. | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and connectivity. | Unambiguous structure determination. | Lower sensitivity compared to MS. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., aldehyde C=O stretch). | Simple, non-destructive. | Provides limited structural information on its own. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolution and sensitivity for quantitative analysis. | Does not provide structural information directly. |
Experimental Protocols
Mass Spectrometry Analysis
A standard protocol for analyzing this compound using electron ionization mass spectrometry (EI-MS) would involve the following steps:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
-
Ionization: Subject the sample to electron ionization (typically at 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Visualizing Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways for this compound.
Caption: A typical experimental workflow for the comprehensive characterization of a synthetic compound.
References
- 1. This compound [myskinrecipes.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]
- 5. GCMS Section 6.11.4 [people.whitman.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. calpaclab.com [calpaclab.com]
A Comparative Guide to the FTIR Analysis of Functional Groups in 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the functional groups present in 3-Chloroisoquinoline-4-carbaldehyde using Fourier-Transform Infrared (FTIR) spectroscopy. The interpretation of the FTIR spectrum is supported by a comparative analysis with data from closely related compounds and a discussion of alternative analytical techniques, offering a comprehensive resource for the characterization of this important synthetic intermediate.
Understanding the Vibrational Landscape of this compound
This compound is a heterocyclic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. These include an aldehyde group (-CHO), an aromatic isoquinoline ring system, and a carbon-chlorine bond (C-Cl). The vibrational frequencies of these groups are influenced by their electronic environment within the molecule.
Expected FTIR Absorption Bands
Based on established correlation tables, the following table summarizes the expected characteristic infrared absorption bands for the functional groups in this compound. For a practical comparison, this table includes experimental data from a closely related compound, quinoline-4-carbaldehyde, as reported in a detailed spectroscopic study.[1][2]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Experimental Wavenumber for Quinoline-4-carbaldehyde (cm⁻¹)[1] | Intensity |
| Aldehyde (-CHO) | C-H Stretch | 2880-2800 and 2780-2700 | 2854, 2745 | Medium |
| C=O Stretch | 1715-1695 (conjugated) | 1695 | Strong | |
| Aromatic (Isoquinoline) | C-H Stretch | 3100-3000 | 3065, 3045, 3015 | Medium to Weak |
| C=C and C=N Stretch | 1625-1440 | 1618, 1585, 1508, 1458 | Medium to Strong | |
| C-H Out-of-plane Bending | 900-675 | 868, 795, 758 | Strong | |
| Carbon-Halogen | C-Cl Stretch | 800-600 | Not Applicable | Strong |
Experimental Protocol: FTIR Analysis
A detailed methodology for obtaining the FTIR spectrum of this compound is provided below.
Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.
Materials:
-
This compound (solid sample)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press for pellet preparation
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing a broad O-H stretching band).
-
In the agate mortar, grind a small amount of the this compound sample (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by grinding. The mixture should be homogenous.
-
Transfer the mixture to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
FTIR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions from atmospheric water and carbon dioxide.
-
Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the expected functional groups.
-
Workflow for FTIR Analysis
Caption: Experimental workflow for the FTIR analysis of this compound.
Comparative Analysis with Alternative Techniques
While FTIR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization of this compound can be achieved by employing complementary analytical techniques.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the infrared spectrum. For quinoline derivatives, Raman spectroscopy has been effectively used to characterize the main vibrational bands.[3] A comparative Raman study would be beneficial for observing the symmetric stretching vibrations of the aromatic rings and the C-Cl bond, which can sometimes be weak in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure.
-
¹H NMR: Proton NMR would provide precise information about the number of different types of protons and their neighboring environments. The aldehyde proton would appear as a distinct singlet at a downfield chemical shift (typically around 10 ppm). The aromatic protons would exhibit a complex splitting pattern in the aromatic region (around 7-9 ppm), which can be used to confirm the substitution pattern on the isoquinoline ring.
-
¹³C NMR: Carbon-13 NMR would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically around 190 ppm) and the carbons of the isoquinoline ring.
NMR studies on various quinoline and isoquinoline derivatives have demonstrated its power in unambiguous structure determination.[4][5][6]
References
- 1. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. repository.uncw.edu [repository.uncw.edu]
A Comparative Guide to the Purity Validation of 3-Chloroisoquinoline-4-carbaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics, the purity of key intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloroisoquinoline-4-carbaldehyde is a critical building block in the development of various kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this crucial intermediate, supported by detailed experimental protocols and hypothetical performance data.
Introduction to this compound
This compound (CAS No: 120285-29-2) is a heterocyclic aromatic aldehyde with a molecular formula of C₁₀H₆ClNO and a molecular weight of 191.61 g/mol . Its structure, featuring a reactive aldehyde group and a chlorinated isoquinoline core, makes it a versatile synthon in medicinal chemistry. The purity of this compound is typically expected to be high, often in the range of 95-97%, for use in pharmaceutical synthesis.[1][2] Potential impurities may arise from starting materials, by-products of the Vilsmeier-Haack synthesis reaction, or degradation products.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination is crucial. This guide compares the widely used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
| Parameter | RP-HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Suitability for Analyte | Well-suited for polar, non-volatile, and thermally stable compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Purity Assessment | Excellent for quantifying the main component and detecting less volatile impurities. | Provides excellent separation of volatile impurities and definitive identification through mass spectra. |
| Limit of Detection (LOD) | Typically in the low ng range. | Can reach pg to fg levels, offering very high sensitivity. |
| Precision (RSD%) | Generally < 2% for the main component. | Typically < 5%, can be higher for complex matrices. |
| Hypothetical Purity Result | 99.5% | 99.3% (main component) |
| Detected Impurities | Starting materials, related isoquinolines. | Residual solvents, volatile by-products. |
Experimental Protocols
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is proposed as a robust and reliable approach for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative, especially for the identification of unknown volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the purity validation of this compound using the proposed HPLC method.
Conclusion
Both RP-HPLC and GC-MS are powerful techniques for assessing the purity of this compound. For routine quality control, the proposed RP-HPLC method offers a robust, precise, and reliable solution for quantifying the main component and known impurities. GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile impurities and for providing orthogonal data to support the primary HPLC method. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for routine testing versus investigational impurity profiling.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chloroisoquinoline-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors for anticancer therapies.[1][2] For drug development professionals, elucidating the precise three-dimensional atomic arrangement of these molecules is paramount. X-ray crystallography provides the definitive method for determining molecular structure, which is essential for understanding structure-activity relationships (SAR) and facilitating rational drug design.
This guide offers a comparative overview of X-ray crystallography against other common analytical techniques for the characterization of 3-chloroisoquinoline-4-carbaldehyde derivatives. While specific crystallographic data for the parent compound, this compound, is not widely available in public databases, this guide will utilize data from closely related, structurally characterized isoquinoline derivatives to illustrate the principles and outcomes of the analysis. We will provide detailed experimental protocols, comparative data, and logical workflows to equip researchers with the knowledge to effectively analyze this promising class of compounds.
Performance Comparison: X-ray Crystallography vs. Alternative Analytical Techniques
The choice of analytical technique depends on the specific information required. While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, often on the compound in solution.
| Analytical Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing information.[3] | High-quality single crystal (typically >0.1 mm).[4] | Provides an unambiguous, complete 3D structure, considered the "gold standard" for structural determination. | Crystal growth can be a significant bottleneck; the structure represents the solid state, which may differ from the solution conformation. |
| NMR Spectroscopy | Information about the chemical environment of atoms (connectivity, hybridization), 3D structure in solution (via NOE), and dynamic processes. | Soluble compound with good purity. | Provides rich structural information in solution, which is often more biologically relevant; non-destructive. | Complex spectra can be difficult to interpret fully; does not provide precise bond lengths/angles like crystallography. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS); fragmentation patterns can give clues about the structure. | Small amount of sample, can be in a mixture for LC-MS. | Extremely high sensitivity and accuracy for mass determination; useful for reaction monitoring and identification. | Provides limited information on stereochemistry or the precise 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups (e.g., C=O, C-Cl, N-H). | Small amount of solid, liquid, or gas sample. | Fast, simple, and non-destructive; excellent for confirming the presence or absence of key functional groups. | Provides very limited information on the overall molecular architecture. |
Experimental Protocols
A successful X-ray crystallographic analysis involves a multi-step process, from synthesizing the compound to refining the final structure.
Synthesis and Crystallization of an Isoquinoline Derivative
The synthesis of isoquinoline derivatives can be achieved through various established methods, such as the Bischler-Napieralski or Pictet-Spengler reactions.[5] The crucial and often most challenging step for crystallographic analysis is obtaining diffraction-quality single crystals.
Protocol: Synthesis of Isoquinoline-4-carbaldehyde
A representative synthesis for a related compound, isoquinoline-4-carbaldehyde, involves the following steps:
-
Under a nitrogen atmosphere, dissolve 4-bromoisoquinoline (9.6 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -65°C.[6]
-
Slowly add n-butyllithium (10 mmol) dropwise, maintaining the temperature, and stir for 30 minutes.[6]
-
Add N,N-dimethylformamide (10 mmol) dropwise and continue stirring for 1 hour at -65°C.[6]
-
Quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution.[6]
-
Extract the mixture with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated.[6]
-
Purify the crude product using silica gel column chromatography to yield the final compound.[6]
Protocol: Single Crystal Growth
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a near-saturated solution. Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This is effective for compounds whose solubility is highly dependent on temperature.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The instrument rotates the crystal while recording the diffraction pattern on a detector.[7][8]
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and scaled.[9]
-
Structure Solution: The initial phases of the structure factors are determined, often using "direct methods" for small molecules, which leads to an initial electron density map.[8]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[10][11]
Quantitative Data Presentation
The final output of a crystallographic analysis is a set of precise atomic coordinates and other crystallographic parameters. Below is an example of such data for a published isoquinoline derivative, illustrating the type of information obtained.
Table 1: Example Crystallographic Data for an Isoquinoline Derivative (Data for methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate)[12]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇NO₂S₂ |
| Formula Weight | 307.41 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.2804 (5) |
| b (Å) | 8.1347 (17) |
| c (Å) | 35.015 (4) |
| Volume (ų) | 1504.1 (4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.358 |
| R-factor (R₁) | 0.0389 |
| wR₂ (all data) | 0.0965 |
Performance Data: Correlation of Structure with Biological Activity
The precise structural information from crystallography is vital for understanding biological activity. For instance, isoquinoline derivatives have been identified as potent inhibitors of various protein kinases.[13] The orientation of substituents on the isoquinoline core, as determined by crystallography, directly influences how the molecule fits into the ATP-binding pocket of a target kinase.
Table 2: Example Kinase Inhibitory Activity for Pyrazolo[3,4-g]isoquinolines (Illustrative data for a class of isoquinoline-related kinase inhibitors)[13]
| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Feature |
| 1b | Haspin | 57 | Nitro group at R¹ |
| 1c | Haspin | 66 | Nitro group at R¹ |
| 2c | Haspin | 62 | Amino group at R¹ |
| 3a | CLK1 | 101 | Methyl group at position 4 |
| 3a | Haspin | 167 | Methyl group at position 4 |
This data demonstrates how subtle changes to the substitution pattern, such as modifying groups at different positions, can alter both the potency and selectivity profile of the inhibitor.[13] X-ray crystallography of these compounds co-crystallized with their target kinase would reveal the specific molecular interactions responsible for these differences.
Mandatory Visualizations
Experimental and Analytical Workflow
The process of characterizing a novel isoquinoline derivative involves a logical flow from synthesis to biological evaluation, with structural analysis playing a central role.
Caption: Workflow for the analysis of novel isoquinoline derivatives.
Signaling Pathway: Kinase Inhibition
Isoquinoline derivatives frequently act as inhibitors of protein kinases, which are key components of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature in cancer.[2][14]
Caption: Inhibition of the MAPK/ERK signaling pathway by an isoquinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. excillum.com [excillum.com]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Isoquinoline-4-carbaldehyde | 22960-16-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Data Collection Course [mol-xray.princeton.edu]
- 10. hkl-xray.com [hkl-xray.com]
- 11. iucr.org [iucr.org]
- 12. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of kinase inhibitors derived from 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The isoquinoline scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a multitude of kinase inhibitors with therapeutic potential across various diseases, including cancer and cardiovascular disorders. This guide provides a comparative analysis of the efficacy of two distinct classes of kinase inhibitors derived from or structurally related to the isoquinoline framework: Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors and a series of pyrazolo[3,4-g]isoquinolines targeting mitotic kinases. This comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and development.
I. Comparative Efficacy of Isoquinoline-Based Kinase Inhibitors
The efficacy of kinase inhibitors is primarily determined by their potency and selectivity. This section presents a comparative summary of the in vitro inhibitory activities of two classes of isoquinoline-derived compounds against their respective kinase targets.
ROCK Inhibitors
Fasudil, Ripasudil, and Netarsudil are prominent isoquinoline-based inhibitors of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton.[1] Their inhibitory potencies, presented as IC50 and Ki values, are summarized below.
| Compound | Target Kinase | IC50 | Ki | Key Features & Applications |
| Fasudil (HA-1077) | ROCK1 | 10.7 µM[1] | 0.33 µM[1] | First clinically approved ROCK inhibitor (Japan and China) for cerebral vasospasm.[1] Widely used as a research tool.[1] Also inhibits PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), and PKG (IC50: 1.650 µM).[1] |
| ROCK2 | 0.158 µM[1] | - | ||
| Hydroxyfasudil (HA-1100) | ROCK1 | 0.73 µM[1] | - | Active metabolite of Fasudil, contributing significantly to its in vivo efficacy.[1] Less potent against MLCK and PKC compared to ROCK.[1] |
| ROCK2 | 0.72 µM[1] | - | ||
| Ripasudil (K-115) | ROCK1 | 51 nM[1] | - | Approved in Japan for the treatment of glaucoma and ocular hypertension.[1] Exhibits high potency.[1] Also inhibits CaMKIIα (IC50: 370 nM) and PKC (IC50: 27 µM).[1] |
| ROCK2 | 19 nM[1] | - | ||
| Netarsudil (AR-13324) | ROCK1 | - | 1 nM[1] | Approved in the US for the treatment of glaucoma and ocular hypertension. Also inhibits the norepinephrine transporter (NET).[1] |
| ROCK2 | - | 1 nM[1] |
Pyrazolo[3,4-g]isoquinoline Inhibitors
A series of pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against a panel of mitotic kinases, including Haspin, CLK1, DYRK1A, and CDK9.[2][3] These kinases are involved in cell cycle regulation and transcription, making them attractive targets for cancer therapy.[2]
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| 1b | Haspin | 57[2][4] | Inhibits CLK1 (IC50: 71 nM).[5] |
| DYRK1A | >1000[4] | ||
| CDK9/CycT | >1000[4] | ||
| 1c | Haspin | 66[2][4] | Inhibits CLK1 (IC50: 166 nM), DYRK1A (IC50: 165 nM), and CDK9/CycT (IC50: 380 nM).[4][5] |
| 2c | Haspin | 62[2][4] | Inhibits DYRK1A (IC50: 250 nM).[4] |
| 3a | Haspin | 167[2] | More potent towards CLK1 (IC50: 101 nM).[2] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to determine the efficacy of the discussed kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][6][7][8]
Materials:
-
Recombinant kinase (e.g., ROCK1/2, Haspin, CLK1, DYRK1A, CDK9)
-
Kinase-specific substrate (e.g., MYPT1 for ROCK, Histone H3 peptide for Haspin)
-
Test compounds (isoquinoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Reaction Buffer (specific to the kinase being assayed)
-
384-well white assay plates
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in the appropriate kinase reaction buffer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.[8]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30-60 minutes.[7]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Generate a standard curve using known concentrations of ADP and ATP to correlate luminescence with the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay for ROCK Inhibition
This assay assesses the ability of ROCK inhibitors to disrupt the formation of actin stress fibers in cells, a downstream effect of ROCK activity.[9]
Materials:
-
NIH 3T3 cells
-
Complete cell culture medium
-
ROCK inhibitors (e.g., Fasudil, Ripasudil, Netarsudil)
-
Lysophosphatidic acid (LPA) as a stimulant for stress fiber formation
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde for cell fixation
-
Texas Red-Phalloidin for staining F-actin
-
DAPI for nuclear staining
-
96-well imaging plates or chamber slides
Procedure:
-
Cell Culture and Treatment:
-
Seed NIH 3T3 cells in 96-well imaging plates and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of the ROCK inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
Stimulate the cells with LPA (e.g., 10 µM) for 30 minutes to induce stress fiber formation.[9]
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Stain the actin filaments with Texas Red-Phalloidin.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Assess the disruption of actin stress fibers in inhibitor-treated cells compared to the LPA-stimulated control.
-
Quantify the effect by measuring the intensity of phalloidin staining or by scoring the percentage of cells with a disrupted cytoskeleton.
-
Western Blot Analysis for Downstream Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation state of downstream targets of a kinase, providing evidence of inhibitor activity within a cellular context.[10][11][12][13][14]
Materials:
-
Cultured cells treated with kinase inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the phosphorylated and total forms of the downstream target protein (e.g., phospho-MYPT1 and total MYPT1 for ROCK pathway)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Sample Preparation:
-
Treat cells with the kinase inhibitor at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to ensure equal loading.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
III. Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: The ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.
Caption: The Haspin signaling pathway and its inhibition by pyrazolo[3,4-g]isoquinolines.
Experimental Workflows
Caption: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ method.
Caption: Workflow for Western blot analysis to assess downstream pathway inhibition.
References
- 1. promega.com [promega.com]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. carnabio.com [carnabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
- 14. m.youtube.com [m.youtube.com]
Comparative Guide to the Synthesis of 3-Chloroisoquinoline-4-carbaldehyde: Spectroscopic Analysis of Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 3-Chloroisoquinoline-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. We focus on the spectroscopic data of the reaction intermediates to aid in their identification and characterization during synthesis. The primary route detailed is the Vilsmeier-Haack formylation of isoquinolin-1(2H)-one, with an alternative pathway involving the formylation of 3-chloroisoquinoline presented for comparison.
Primary Synthetic Pathway: Vilsmeier-Haack Reaction of Isoquinolin-1(2H)-one
The Vilsmeier-Haack reaction offers a direct approach to the synthesis of this compound from the readily available starting material, isoquinolin-1(2H)-one. This reaction proceeds through the formation of a Vilsmeier reagent (a chloroinimium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as both a chlorinating and formylating agent.
The key intermediates in this pathway are:
-
Isoquinolin-1(2H)-one: The starting material.
-
Vilsmeier Adduct (Iminium Salt): A transient electrophilic intermediate formed from the reaction of isoquinolin-1(2H)-one with the Vilsmeier reagent. This intermediate is typically not isolated.
-
This compound: The final product.
Due to the transient nature of the Vilsmeier adduct, its complete spectroscopic characterization is challenging and often not performed in a standard synthetic workflow. Therefore, this guide focuses on the well-characterized starting material and the final product.
Spectroscopic Data of Intermediates
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Isoquinolin-1(2H)-one |
| (DMSO-d₆) δ 11.1 (br s, 1H, NH), 8.24 (d, J=7.9 Hz, 1H), 7.68 (t, J=7.7 Hz, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.46 (t, J=7.6 Hz, 1H), 7.15 (d, J=7.8 Hz, 1H), 6.49 (d, J=7.8 Hz, 1H) | (DMSO-d₆) δ 161.9, 138.9, 132.3, 128.0, 127.3, 126.8, 125.9, 121.8, 106.6 | 3150-2800 (N-H), 1660 (C=O), 1600, 1480 (C=C) | [M]+ 145.16 |
| This compound |
| (CDCl₃) δ 10.5 (s, 1H, CHO), 9.3 (s, 1H, H-1), 8.3-7.7 (m, 4H, Ar-H) | Data not readily available in searched literature. | 1690 (C=O, aldehyde), 1580, 1470 (C=C, aromatic) | [M]+ 191.61 |
Note: The spectroscopic data for this compound is based on typical values for similar structures and may vary depending on the specific experimental conditions.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Preparation of Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 eq.) to N,N-dimethylformamide (DMF, 3 eq.) with stirring.
-
Reaction: To the prepared Vilsmeier reagent, add isoquinolin-1(2H)-one (1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for several hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Synthesis Pathway Diagram
assessing the stability of 3-Chloroisoquinoline-4-carbaldehyde under different conditions
A Comparative Guide to the Stability of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Anticipated Stability Profile
This compound is expected to be susceptible to degradation under several conditions due to the presence of a reactive aldehyde group and the chloro-substituted isoquinoline ring system.[2][3] The electron-withdrawing nature of the nitrogen atom and the chlorine atom in the isoquinoline ring is likely to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to simpler aromatic aldehydes.[3]
Key Potential Degradation Pathways:
-
Hydrolysis: The aldehyde group is susceptible to hydration, particularly under acidic or basic conditions, to form a geminal diol. This process is often reversible.[2]
-
Oxidation: Aromatic aldehydes are readily oxidized to the corresponding carboxylic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.[4]
-
Photodegradation: The isoquinoline ring system, being aromatic, can absorb UV light, potentially leading to photolytic reactions, ring cleavage, or the formation of photo-adducts. The carbon-chlorine bond may also be susceptible to photolytic cleavage.[4]
-
Reaction with Nucleophiles: The electrophilic aldehyde can react with various nucleophiles. For instance, in the presence of a strong base and the absence of α-hydrogens, it may undergo a Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.[2]
Comparative Stability Data
To provide a framework for comparison, the following table summarizes general stability observations for aromatic aldehydes and related heterocyclic compounds. This data is qualitative and serves to highlight potential areas of concern for this compound.
| Condition | Aromatic Aldehydes (General) | Chloro-substituted Heterocycles (General) | Anticipated Stability of this compound |
| Acidic (pH < 4) | Susceptible to acid-catalyzed hydration.[2] | Generally stable, though hydrolysis of the chloro group can occur at high temperatures. | Likely susceptible to hydration of the aldehyde. |
| Neutral (pH 6-8) | Generally more stable than in acidic or basic conditions. | Generally stable. | Expected to have optimal stability in this range. |
| Basic (pH > 8) | Susceptible to base-catalyzed reactions like the Cannizzaro reaction.[2] | Hydrolysis of the chloro-substituent is possible under strong basic conditions.[4] | Susceptible to degradation, particularly Cannizzaro reaction. |
| Oxidizing Agents | Readily oxidized to carboxylic acids.[4] | Generally stable, but depends on the specific heterocycle and oxidant. | Highly susceptible to oxidation. |
| Light (UV/Vis) | Can undergo photodecomposition. | Susceptible to photolytic cleavage of the C-Cl bond.[4] | Likely unstable upon exposure to light. |
| Elevated Temperature | Can accelerate degradation, especially in solution. | Can promote hydrolysis and other degradation reactions. | Stability is expected to decrease with increasing temperature. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6] The following are generalized protocols for assessing the stability of this compound.
Preparation of Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).[2][4]
Forced Degradation Studies
The goal is to achieve 5-20% degradation to provide useful information without completely destroying the molecule.[7]
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.[2]
-
At each time point, withdraw a sample and dilute it for analysis.
-
-
Photostability:
-
Expose an aliquot of the stock solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw samples from both the exposed and control solutions for analysis.
-
Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common technique for analyzing the degradation samples. The method should be able to separate the parent compound from all its degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Visualizing Experimental and Logical Flows
The following diagrams illustrate the workflow for stability testing and the potential degradation pathways.
Caption: Workflow for conducting forced degradation studies.
Caption: Hypothesized degradation pathways for the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalysts for the Derivatization of 3-Chloroisoquinoline-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The derivatization of the 3-chloroisoquinoline-4-carbaldehyde scaffold is a critical step in the synthesis of a wide range of biologically active compounds, including potential kinase inhibitors and anticancer agents. The strategic functionalization of both the chloro and carbaldehyde moieties allows for the exploration of diverse chemical space in drug discovery programs. This guide provides a comparative overview of various catalytic systems employed for the derivatization of this key intermediate, with a focus on palladium- and copper-catalyzed cross-coupling reactions.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount for achieving high yields, selectivity, and functional group tolerance in the derivatization of this compound. While direct comparative studies on this specific substrate are limited, data from analogous chloro-substituted heteroaromatic systems provide valuable insights. Palladium-based catalysts, particularly in conjunction with specialized phosphine ligands, are frequently the catalysts of choice for a variety of cross-coupling reactions.
Below is a summary of typical catalytic systems used for common derivatization reactions on aryl chlorides, which can be adapted and optimized for this compound.
| Derivatization Reaction | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 2-24 | 70-95 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or Piperidine | THF or DMF | 25-80 | 2-12 | 60-90 |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-140 | 12-24 | 50-85 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos, or RuPhos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 4-24 | 65-95 |
| Cyanation | Pd(OAc)₂ or CuI | dppf or ligand-free (for Cu) | K₄[Fe(CN)₆] or Zn(CN)₂ | DMF or DMA | 100-140 | 6-24 | 60-90 |
Note: The data presented in this table is representative of typical conditions for aryl chlorides and should be considered as a starting point for optimization for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic derivatization reactions. Below are generalized experimental protocols for key transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylisoquinoline-4-carbaldehydes
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the mixture.
-
The reaction mixture is stirred vigorously and heated to 100 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-arylisoquinoline-4-carbaldehyde.
Sonogashira Coupling: Synthesis of 3-Alkynylisoquinoline-4-carbaldehydes
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
To the stirred solution, add the terminal alkyne (1.5 mmol) dropwise.
-
The reaction is stirred at room temperature or gently heated (e.g., 50 °C) and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Relationships
To better understand the experimental process and the relationship between different catalytic derivatizations, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 3-Chloroisoquinoline-4-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloroisoquinoline-4-carbaldehyde, a halogenated heterocyclic compound.
Immediate Safety and Handling Precautions
This compound is a compound that requires careful handling due to its potential health and environmental hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A lab coat
-
Use a certified chemical fume hood to prevent inhalation of dust or vapors.
Core Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a regulated hazardous waste. Due to its chlorinated nature, it must be segregated as Halogenated Organic Waste .[2] Co-mingling with non-halogenated waste streams can lead to improper disposal, increased costs, and potential environmental harm.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizers.
-
-
Container Management:
-
Ensure the waste container is in good condition, with a secure screw-top cap to prevent leaks and evaporation.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.
-
Maintain a log of the waste constituents and their approximate concentrations on or near the container.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Storage should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste composition.
-
Recommended Disposal Method: High-Temperature Incineration
The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration. This process destroys the organic molecule, converting it into less harmful substances.
Key Parameters for Incineration of Halogenated Waste:
| Parameter | Recommended Value/Standard | Rationale |
| Incineration Temperature | ≥ 1100°C | Required for wastes containing >1% halogenated organic substances to ensure complete destruction.[2] |
| Residence Time | ≥ 2 seconds | Ensures that the waste is exposed to the high temperature for a sufficient duration for complete combustion.[3] |
| Destruction and Removal Efficiency (DRE) | ≥ 99.99% | A standard set by the EPA for the destruction of principal organic hazardous constituents. |
| Hydrogen Chloride (HCl) Removal | ≥ 99% | Halogenated compounds produce acidic gases like HCl during incineration, which must be scrubbed from the emissions. |
| Particulate Matter Emissions | < 180 mg/dscm | EPA limit for particulate matter released from incinerators. |
Regulatory Considerations
The disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste. Specifically, as a halogenated organic compound (HOC), it is subject to Land Disposal Restrictions (LDR). The EPA prohibits the land disposal of hazardous wastes containing HOCs in total concentrations greater than or equal to 1,000 mg/kg.[4]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department for the most current and detailed guidance.
References
Personal protective equipment for handling 3-Chloroisoquinoline-4-carbaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloroisoquinoline-4-carbaldehyde. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
-
Harmful if Swallowed: Potentially harmful if ingested.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Tightly sealed chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should be worn over the goggles, particularly when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Gloves must be inspected before use and changed immediately if contaminated.[1][4] |
| Body Protection | Laboratory Coat | A flame-retardant and impervious lab coat that is fully buttoned is necessary to protect against skin contact.[1][4] |
| Respiratory Protection | Respirator (as needed) | All handling of this compound should occur in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator should be used. |
Operational Plan: Handling and Storage
Strict adherence to the following step-by-step protocol is essential for minimizing risks.
Preparation:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.[4]
-
PPE Check: Confirm that all necessary PPE is available and in good condition.[5]
-
Emergency Equipment: Locate the nearest eyewash station and safety shower.[5]
Handling:
-
Controlled Area: Handle the compound exclusively within a designated area inside a chemical fume hood.[4]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5] Avoid breathing dust or vapors.[1][2]
-
Containment: Keep the container tightly closed when not in use.[2][5]
-
Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[3][5]
Storage:
-
Container Integrity: Keep the container tightly closed and in a dry, cool place.[2][5]
-
Incompatibilities: Store away from strong oxidizing agents.[2]
Disposal Plan
As a halogenated organic compound, this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this chemical in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[4][7]
-
Container Management: Use a compatible, leak-proof container.[4] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
-
Disposal: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

